5-Bromo-1-methyl-1H-1,2,4-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-methyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3/c1-7-3(4)5-2-6-7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLIOXAULQKGII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168193 | |
| Record name | 1H-1,2,4-Triazole, 5-bromo-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16681-72-4 | |
| Record name | 1H-1,2,4-Triazole, 5-bromo-1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016681724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,4-Triazole, 5-bromo-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1-methyl-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-1-methyl-1H-1,2,4-triazole (CAS: 16681-72-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1-methyl-1H-1,2,4-triazole is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the field of medicinal chemistry. Its triazole core is a key pharmacophore found in numerous antifungal, antiviral, and anticancer agents. The presence of a bromine atom at the 5-position provides a reactive handle for further molecular elaboration through various cross-coupling reactions, making it a valuable intermediate in the synthesis of complex drug candidates. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and its applications in drug discovery and development.
Chemical and Physical Properties
This compound is a solid at room temperature.[1][2] The key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 16681-72-4 | [2] |
| Molecular Formula | C₃H₄BrN₃ | [2] |
| Molecular Weight | 161.99 g/mol | [2] |
| Appearance | Solid | [2] |
| Boiling Point | 256 °C | |
| Flash Point | 109 °C | |
| Density | 1.93 g/cm³ | |
| SMILES | Cn1ncnc1Br | [2] |
| InChI | 1S/C3H4BrN3/c1-7-3(4)5-2-6-7/h2H,1H3 | [2] |
| InChIKey | ZYLIOXAULQKGII-UHFFFAOYSA-N | [2] |
Spectral Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) protons and a singlet for the proton on the triazole ring (C-H).
¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals corresponding to the methyl carbon, the two carbon atoms in the triazole ring, with the carbon bearing the bromine atom being significantly influenced by the halogen's electronegativity.
Mass Spectrometry: The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic peaks for C-H, C=N, and N-N stretching vibrations within the triazole ring. A C-Br stretching vibration would be expected in the lower frequency region (around 533 cm⁻¹).[3]
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the bromination of 1-methyl-1H-1,2,4-triazole. A general procedure involves lithiation followed by electrophilic bromination.[1]
Experimental Protocol: Synthesis via Bromination of 1-methyl-1H-1,2,4-triazole[1]
Materials:
-
1-methyl-1H-1,2,4-triazole
-
n-Butyllithium (n-BuLi)
-
Dibromomethane (CH₂Br₂)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Organic solvents for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve 1-methyl-1H-1,2,4-triazole in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for a specified period to ensure complete lithiation.
-
Add dibromomethane to the reaction mixture as the bromine source.
-
Allow the reaction to proceed at low temperature before gradually warming to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography, to yield pure this compound.
Note: This is a generalized protocol and specific reaction conditions such as stoichiometry, reaction times, and purification methods may need to be optimized.
Applications in Drug Development
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its utility stems from the ability to introduce diverse substituents at the 5-position via cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.
Role as a Building Block for Enzyme Inhibitors
This compound has been utilized in the synthesis of potent enzyme inhibitors, including those targeting Cyclin-Dependent Kinase 2 (CDK2) and HIV protease, both of which are significant targets in cancer and antiviral therapy, respectively.[4][5]
The general workflow for utilizing this compound in the synthesis of such inhibitors often involves a Negishi or Suzuki cross-coupling reaction.
Experimental Protocol: General Procedure for Negishi Coupling[5]
Materials:
-
This compound
-
n-Butyllithium (n-BuLi)
-
Zinc chloride (ZnCl₂) solution in THF
-
Aryl or heteroaryl halide (coupling partner)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere, dissolve this compound in anhydrous THF and cool to -78 °C.
-
Slowly add n-butyllithium to the solution and stir for 1 hour at -78 °C to form the lithiated intermediate.
-
Add a solution of zinc chloride in THF to the reaction mixture and stir to form the organozinc reagent.
-
To this mixture, add the aryl or heteroaryl halide coupling partner and the palladium catalyst.
-
Allow the reaction to warm to room temperature and then heat to a specified temperature for a set duration to drive the coupling reaction to completion.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude product using chromatography to obtain the desired coupled product.
Visualizations
Synthetic Pathway Workflow
The following diagram illustrates a typical synthetic workflow starting from 1-methyl-1H-1,2,4-triazole to produce this compound, which then serves as a key intermediate for further functionalization.
Caption: Synthetic route from the starting material to functionalized, bioactive molecules.
Logical Relationship in Drug Discovery
This diagram outlines the logical progression from the core chemical scaffold to its application in targeting diseases.
Caption: The iterative process of drug discovery utilizing the core scaffold.
Safety Information
This compound should be handled with care in a laboratory setting. It is classified as Acute Toxicity, Oral, Category 4.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with significant potential in drug discovery. Its utility in the construction of enzyme inhibitors highlights its importance for researchers and scientists in medicinal chemistry. The synthetic protocols and conceptual workflows provided in this guide offer a framework for the effective utilization of this compound in the development of novel therapeutic agents. Further research into the direct biological activities of this compound and its simpler derivatives may unveil new pharmacological applications.
References
- 1. 5-Sulfamoyl-1H-1,2,4-triazole-3-carboxylic acid|CAS 313963-93-8 [benchchem.com]
- 2. This compound AldrichCPR 16681-72-4 [sigmaaldrich.com]
- 3. WO2021030537A1 - Imidazolyl pyrimidinylamine compounds as cdk2 inhibitors - Google Patents [patents.google.com]
- 4. US11352329B2 - HIV protease inhibitors - Google Patents [patents.google.com]
- 5. KR20230012582A - Azetidine cyclic urea - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Physicochemical Properties of 5-Bromo-1-methyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Bromo-1-methyl-1H-1,2,4-triazole (CAS No: 16681-72-4) is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its triazole core is a key feature in numerous pharmacologically active agents. This document provides an in-depth overview of its physicochemical properties, experimental protocols for its synthesis and characterization, and relevant workflow visualizations to support research and development activities.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These parameters are critical for predicting its behavior in various chemical and biological systems.
Table 1: Summary of Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 16681-72-4 | [1][2] |
| Molecular Formula | C₃H₄BrN₃ | [1][2] |
| Molecular Weight | 161.99 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Boiling Point | 256 °C | [1] |
| Flash Point | 109 °C | [1] |
| Density | 1.93 g/cm³ | [1] |
| pKa (Predicted) | 0.98 ± 0.10 | [1] |
| Storage Conditions | Room Temperature, Keep in dark place, Sealed in dry | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of triazole compounds are essential for reproducible research.
Synthesis Protocol: Bromination of a 1-Substituted-1H-1,2,4-triazole
The following is a representative procedure for the bromination of a triazole ring, adapted from established methods for similar compounds.[3]
-
Suspension: Suspend the starting material, 1-methyl-1H-1,2,4-triazole (1 equivalent), in a suitable solvent such as carbon tetrachloride (CCl₄).
-
Addition of Reagents: Add N-Bromosuccinimide (NBS) (2 equivalents) and a catalytic amount of benzoyl peroxide (0.1 equivalents) to the suspension.
-
Reaction: Heat the solution to reflux for 12 hours. The reaction should be monitored by an appropriate method like Thin Layer Chromatography (TLC).
-
Work-up: After cooling, filter the mixture through Celite to remove any solid byproducts, washing the solids with warm CCl₄.
-
Purification: Remove the solvent from the filtrate in vacuo. Purify the resulting residue by column chromatography on silica gel to yield the final product, this compound.[3]
Characterization Protocols
NMR is used to elucidate the structure of the compound.
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Record ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Analysis: The chemical shifts (δ), multiplicity, and integration of the peaks are analyzed to confirm the presence of the methyl group, the triazole ring proton, and the effects of the bromine substituent on the carbon skeleton.[3][4]
LC-MS is employed to confirm the molecular weight and purity of the compound. A general method for 1,2,4-triazole derivatives is as follows.[5]
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.[5]
-
Column: A C18 column is typically suitable for separation.[5]
-
Mobile Phase: An isocratic or gradient mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile can be used.[5]
-
Ionization: Operate the ESI source in positive polarity.
-
Detection: Set the mass spectrometer to scan a relevant m/z range to detect the molecular ion peak [M+H]⁺, which would be approximately 162.99 for the target compound. Fragmentation patterns can be analyzed to further confirm the structure.[5]
References
5-Bromo-1-methyl-1H-1,2,4-triazole molecular structure and IUPAC name
This technical guide provides a comprehensive overview of the molecular structure, nomenclature, physicochemical properties, and a representative synthetic protocol for 5-Bromo-1-methyl-1H-1,2,4-triazole, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development.
Molecular Structure and IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . The molecule consists of a five-membered 1,2,4-triazole ring, which is substituted with a bromine atom at the 5-position and a methyl group at the 1-position of the nitrogen atom.
The molecular formula for this compound is C₃H₄BrN₃. The structure is represented by the SMILES string Cn1ncnc1Br.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in a laboratory setting.
| Property | Value | Reference |
| Molecular Weight | 161.99 g/mol | [1] |
| CAS Number | 16681-72-4 | [1] |
| Appearance | Solid | [2] |
| Boiling Point | 256 °C | [2] |
| Density | 1.93 g/cm³ | [2] |
| Flash Point | 109 °C | [2] |
| pKa (Predicted) | 0.98 ± 0.10 | [2] |
Experimental Protocol: Synthesis
A plausible synthetic route for this compound involves the direct bromination of 1-methyl-1H-1,2,4-triazole. While a specific protocol for this exact transformation is not detailed in the provided search results, a general procedure for the bromination of related 1-aryl-1H-1,2,4-triazoles can be adapted. This reaction typically utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide.
General Bromination Procedure:
To a solution of 1-methyl-1H-1,2,4-triazole in a suitable solvent (e.g., carbon tetrachloride or acetonitrile), N-bromosuccinimide (1.1 to 1.5 equivalents) and a catalytic amount of benzoyl peroxide are added. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.
It is important to note that the reaction conditions, including solvent, temperature, and reaction time, may require optimization for this specific substrate.
Molecular Visualization
The two-dimensional chemical structure of this compound is depicted in the following diagram generated using the Graphviz DOT language.
References
Spectral Analysis of 5-Bromo-1-methyl-1H-1,2,4-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for the heterocyclic compound 5-Bromo-1-methyl-1H-1,2,4-triazole. Due to the limited availability of direct experimental spectra in public databases, this paper focuses on predicted spectral characteristics based on its chemical structure and data from related analogs. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the structural elucidation and quality control of this compound in research and drug development settings.
Core Spectral Data Summary
The following tables summarize the anticipated quantitative data for this compound based on its molecular structure and known spectral properties of similar compounds.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | ~3.8 - 4.0 | Singlet (s) | N-CH₃ |
| ¹H | ~7.8 - 8.2 | Singlet (s) | C³-H |
| ¹³C | ~35 - 40 | - | N-CH₃ |
| ¹³C | ~140 - 145 | - | C³ |
| ¹³C | ~148 - 152 | - | C⁵ (C-Br) |
Table 2: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| ~3100 - 3150 | Medium | C-H stretch (aromatic) |
| ~2950 - 3000 | Medium | C-H stretch (aliphatic, CH₃) |
| ~1500 - 1550 | Medium-Strong | C=N stretching |
| ~1450 - 1500 | Medium-Strong | N-N stretching in triazole ring |
| ~1250 - 1300 | Medium | C-N stretching |
| ~1000 - 1100 | Strong | Ring skeletal vibrations |
| ~600 - 700 | Strong | C-Br stretch |
Table 3: Predicted Mass Spectrometry Data
| Ion Type | Predicted m/z | Notes |
| [M]⁺ | 161 | Corresponding to C₃H₄⁷⁹BrN₃ |
| [M+2]⁺ | 163 | Corresponding to C₃H₄⁸¹BrN₃, approximately equal in intensity to [M]⁺ due to the natural isotopic abundance of Bromine.[1][2][3] |
| [M-CH₃]⁺ | 146/148 | Loss of the methyl group. |
| [M-Br]⁺ | 82 | Loss of the bromine atom. |
| [C₂H₃N₃]⁺ | 81 | Fragment corresponding to the methyl-triazole ring after bromine loss. |
Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below. These protocols are generalized for heterocyclic and brominated compounds and can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid spectral artifacts.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker 400 MHz instrument.[4]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Employ a spectral width appropriate for carbon signals (e.g., 0-200 ppm).
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.[5] Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).[6]
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Place the sample on the crystal and apply pressure to ensure good contact.
-
Collect the sample spectrum over a typical mid-IR range of 4000-400 cm⁻¹.[7]
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. The resulting spectrum provides a molecular fingerprint of the sample.[6][7]
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electrospray ionization (ESI) or Electron Impact (EI) are common ionization techniques. For a brominated compound, ESI can be effective.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument, is suitable.
-
Data Acquisition:
-
Acquire a full scan mass spectrum to identify the molecular ion peak.
-
Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺) is expected for any fragment containing a single bromine atom.[1][2]
-
Perform fragmentation analysis (MS/MS) on the molecular ion peak to obtain structural information from the resulting fragment ions.
-
-
Data Analysis: Analyze the mass-to-charge ratios (m/z) of the parent and fragment ions to confirm the molecular weight and deduce the structure of the compound. The isotopic pattern for bromine is a key diagnostic feature.[1]
Visualized Workflows
The following diagrams illustrate the logical workflows for spectral data acquisition and analysis.
Caption: General workflow for spectral data acquisition and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 6. m.youtube.com [m.youtube.com]
- 7. rtilab.com [rtilab.com]
An In-depth Technical Guide to the Synthesis of 1,2,4-Triazole Derivatives from Primary Amines
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole scaffold is a privileged heterocyclic motif in medicinal chemistry, underpinning the pharmacological activity of a wide array of therapeutic agents. Its prevalence in antifungal, antiviral, anticancer, and anti-inflammatory drugs underscores the importance of efficient and versatile synthetic routes to its derivatives. This technical guide provides a comprehensive overview of core methodologies for the synthesis of 1,2,4-triazole derivatives, with a particular focus on pathways originating from primary amines and their accessible derivatives such as amides, imides, and amidines. Detailed experimental protocols for key reactions, quantitative data for comparative analysis, and visualizations of reaction mechanisms and workflows are presented to aid researchers in the practical application of these synthetic strategies.
Core Synthetic Strategies
The synthesis of the 1,2,4-triazole ring can be broadly categorized into classical condensation reactions and modern catalyzed or multi-component approaches. While primary amines are the fundamental building blocks, they are often transformed into more reactive intermediates like amides, imides, or amidines prior to the triazole ring formation.
The Pellizzari Reaction: Condensation of Amides and Acylhydrazides
Discovered by Guido Pellizzari in 1911, this reaction involves the condensation of an amide with an acylhydrazide at high temperatures to form a 1,2,4-triazole.[1][2] While a classic and straightforward method, it often requires harsh reaction conditions and can lead to low yields, particularly with unsymmetrical substrates.[2][3] The use of microwave irradiation has been shown to significantly shorten reaction times and improve yields.[2]
Reaction Mechanism:
The reaction proceeds through the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide, followed by cyclization and dehydration to form the stable 1,2,4-triazole ring.
Caption: Generalized mechanism of the Pellizzari reaction.
Quantitative Data:
The following table summarizes the yields of 3,5-disubstituted-1,2,4-triazoles prepared via the Pellizzari reaction under varying conditions.
| R1 | R2 | Conditions | Yield (%) | Reference |
| Phenyl | Phenyl | Neat, 220-250°C, 2-4 h | Moderate-Good | [4] |
| Phenyl | Phenyl | Microwave, 150°C, 2 h | Good | |
| Various Aryl | Various Aryl | Microwave, 150°C, 2 h | 65-72 |
Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole (Conventional Heating)
-
Materials: Benzamide, Benzoylhydrazide.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of benzamide and benzoylhydrazide.
-
Heat the reaction mixture to 220-250°C under a nitrogen atmosphere.
-
Maintain the temperature and stir the mixture for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
The solid product can be triturated with a suitable solvent like ethanol to remove impurities.
-
The crude product can be purified by recrystallization from ethanol or acetic acid.[4]
-
The Einhorn-Brunner Reaction: Condensation of Imides with Hydrazines
The Einhorn-Brunner reaction provides a route to substituted 1,2,4-triazoles through the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[5][6] A key feature of this reaction is its regioselectivity when using unsymmetrical imides; the acyl group derived from the stronger carboxylic acid preferentially resides at the 3-position of the resulting triazole.[5]
Reaction Mechanism:
The mechanism involves the initial protonation of the hydrazine, followed by nucleophilic attack on one of the carbonyl groups of the imide. Subsequent dehydration and intramolecular cyclization lead to the formation of the heterocyclic ring.
Caption: Generalized mechanism of the Einhorn-Brunner reaction.
Quantitative Data:
The following table presents the yields for the synthesis of various 1,2,4-triazoles via the Einhorn-Brunner reaction.
| Diacylamine | Hydrazine | Solvent | Yield (%) | Reference |
| N-formylbenzamide | Phenylhydrazine | Acetic Acid | Good | |
| Dibenzamide | Phenylhydrazine | Acetic Acid | Good | [5] |
| N-acetyl-N-trifluoroacetylamine | Phenylhydrazine | Acetic Acid | High (regioselective) | [7] |
Experimental Protocol: Synthesis of 1,3,5-Triphenyl-1,2,4-triazole
-
Reactants: Dibenzamide, Phenylhydrazine, Glacial Acetic Acid (solvent).
-
Procedure:
-
Dissolve dibenzamide (1 equivalent) and phenylhydrazine (1.1 equivalents) in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture at reflux for several hours.
-
Upon cooling, the product often crystallizes out of solution.
-
Isolate the product by filtration.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[5]
-
Synthesis from Amidines and Carboxylic Acids/Hydrazides
A highly versatile and regioselective one-pot, three-component synthesis of 1,3,5-trisubstituted 1,2,4-triazoles involves the reaction of primary amidines, carboxylic acids, and monosubstituted hydrazines.[8][9] This method offers broad substrate scope and generally good yields.[10][11]
Experimental Workflow:
Caption: Workflow for the one-pot synthesis of 1,2,4-triazoles from amidines.
Quantitative Data:
The following table showcases the yields of 1,3,5-trisubstituted 1,2,4-triazoles synthesized through the one-pot reaction of amidines, carboxylic acids, and hydrazines.
| Amidine | Carboxylic Acid | Hydrazine | Yield (%) | Reference |
| Benzamidine | Acetic Acid | Phenylhydrazine | 84 | [8] |
| Acetamidine | Benzoic Acid | Methylhydrazine | 75 | [8] |
| Various | Various | Various | 34-78 | [8] |
Experimental Protocol: General Procedure for the One-Pot Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles
-
Reagents: Carboxylic acid (1.0 equiv.), primary amidine hydrochloride salt (1.1 equiv.), monosubstituted hydrazine hydrochloride salt (1.2 equiv.), HATU (1.1 equiv.), DIPEA (3.0 equiv.), DMF (solvent).
-
Procedure:
-
To a solution of the carboxylic acid in DMF, add HATU and DIPEA. Stir the mixture at room temperature for 10 minutes to pre-activate the acid.
-
Add the primary amidine hydrochloride salt and stir for 1 hour at room temperature to form the acylamidine intermediate.
-
Add the monosubstituted hydrazine hydrochloride salt to the reaction mixture.
-
Heat the mixture at 80-100 °C for 2-4 hours, monitoring the reaction by LC-MS or TLC.
-
After cooling, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over sodium sulfate, concentrate, and purify by chromatography.[10]
-
Modern Synthetic Approaches
a) Copper-Catalyzed Synthesis from Nitriles and Hydroxylamine:
A simple and efficient copper-catalyzed one-pot synthesis of substituted 1,2,4-triazoles has been developed using readily available nitriles and hydroxylamine hydrochloride as starting materials with Cu(OAc)₂ as the catalyst.[12][13] This method provides moderate to good yields.[12]
Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-triazoles
-
Reagents: Nitrile 1 (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), triethylamine (1.5 mmol), DMSO (solvent), Nitrile 2 (1.2 mmol), Cu(OAc)₂ (0.1 mmol).
-
Procedure:
-
In a sealed tube, dissolve the first nitrile, hydroxylamine hydrochloride, and triethylamine in DMSO. Heat the mixture at 80°C for 2 hours to form the amidoxime.
-
To the same reaction vessel, add the second nitrile and copper(II) acetate.
-
Seal the tube and heat the reaction mixture at 120°C for 12 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers, dry, concentrate, and purify by column chromatography.[14]
-
b) Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions.[15][16] This technology is applicable to several of the aforementioned synthetic routes.
Quantitative Data: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
| Pellizzari Reaction | 2-4 h, Moderate | 2 h, Good | |
| Amide + Hydrazine | 4 h, Low | 4 h, Higher | |
| Various Triazole Syntheses | Hours | Minutes | [16] |
Experimental Protocol: Microwave-Assisted Synthesis of 1,2,4-Triazoles from Hydrazides and Nitriles
-
Reagents: Aromatic hydrazide (0.005 mol), substituted nitrile (0.0055 mol), n-Butanol (solvent), Potassium carbonate (0.0055 mol).
-
Procedure:
-
In a 20 mL microwave reaction vessel, combine the aromatic hydrazide, substituted nitrile, and potassium carbonate in n-butanol.
-
Subject the reaction mixture to microwave irradiation at 150°C for 2 hours.
-
After cooling, the precipitated 1,2,4-triazole is filtered and can be recrystallized from ethanol.
-
Conclusion
The synthesis of 1,2,4-triazole derivatives from primary amines and their readily accessible counterparts offers a rich and diverse field of chemical exploration. This guide has detailed several robust and widely applicable synthetic methodologies, from the classical Pellizzari and Einhorn-Brunner reactions to modern one-pot, copper-catalyzed, and microwave-assisted protocols. The provided experimental procedures and quantitative data are intended to serve as a practical resource for researchers in the design and execution of synthetic routes to novel 1,2,4-triazole-containing molecules with potential therapeutic applications. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, substrate availability, and the desired scale of the reaction. The continued development of efficient and sustainable methods for the synthesis of this important heterocyclic core will undoubtedly fuel future discoveries in drug development and materials science.
References
- 1. Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 3. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-pot parallel synthesis of 1,3,5-trisubstituted 1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. isres.org [isres.org]
- 11. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 16. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
The 1,2,4-Triazole Scaffold: A Privileged Core in Modern Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable chemical stability, favorable pharmacokinetic properties, and versatile binding interactions have established it as a "privileged scaffold" in the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the profound biological significance of the 1,2,4-triazole core, detailing its multifaceted pharmacological activities, underlying mechanisms of action, and the experimental methodologies used in its evaluation.
Introduction: The Versatility of the 1,2,4-Triazole Moiety
The unique structural and electronic properties of the 1,2,4-triazole ring, including its ability to act as a hydrogen bond donor and acceptor, contribute to its high affinity for various biological targets.[1] This has led to the development of a wide array of clinically successful drugs and promising drug candidates with diverse therapeutic applications, including antifungal, antibacterial, anticancer, antiviral, and anticonvulsant agents.[1][2] The stability of the triazole ring to metabolic degradation further enhances its appeal in drug design.[3]
Pharmacological Activities and Mechanisms of Action
The 1,2,4-triazole scaffold is a key pharmacophore in a multitude of bioactive compounds. The following sections delve into the principal therapeutic areas where this scaffold has made a significant impact.
Antifungal Activity
Derivatives of 1,2,4-triazole are among the most important classes of antifungal agents.[4]
Mechanism of Action: The primary mechanism of antifungal action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The nitrogen atom at the N4 position of the triazole ring coordinates with the heme iron atom in the active site of CYP51, disrupting its function. This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the integrity and function of the fungal cell membrane.
Quantitative Data:
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Fluconazole Derivative 6 | Candida albicans | 0.0625–1 | [5] |
| Fluconazole Derivative 7a | Various fungal strains | 0.0313–1 | [5] |
| Dithiocarbamate derivative 12 | Candida albicans | <0.125–2 | [5] |
| Quinoline based benzothiazolyl-1,2,4-triazole 23f | Candida albicans | 6.25 | [5] |
| Quinoline based benzothiazolyl-1,2,4-triazole 23j | Candida albicans | 6.25 | [5] |
Antibacterial Activity
The 1,2,4-triazole scaffold has been incorporated into numerous compounds exhibiting potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1]
Mechanism of Action: The antibacterial mechanisms of 1,2,4-triazole derivatives are diverse. One notable mechanism is the inhibition of SecA, a crucial ATPase motor protein involved in bacterial protein translocation and secretion of virulence factors. By targeting SecA, these compounds can overcome multi-drug resistance mechanisms, such as efflux pumps.[1]
References
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. dspace.nuft.edu.ua [dspace.nuft.edu.ua]
- 4. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of 5-Bromo-1-methyl-1H-1,2,4-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the heterocyclic compound 5-Bromo-1-methyl-1H-1,2,4-triazole. The information herein is curated for professionals in research and drug development who utilize this compound in their work.
Core Stability Profile
This compound is a substituted triazole, a class of aromatic heterocyclic compounds. The 1,2,4-triazole ring is known for its general stability due to its aromatic character.[1][2][3] It is generally resistant to hydrolysis under mild acidic and alkaline conditions at ambient temperatures.[2] However, as with many halogenated organic compounds, its stability can be influenced by exposure to light, elevated temperatures, and strong oxidizing or reducing agents.
| Condition | Parameter | Expected Stability | Recommendations |
| Temperature | Recommended Storage | Room Temperature (20-25°C) | Store in a climate-controlled environment. Avoid excessive heat. |
| Elevated Temperature | Potential for thermal decomposition at high temperatures. | Conduct thermal stress studies to determine degradation profile. | |
| Light | UV/Visible Light | Potential for photolytic degradation. | Store in amber vials or light-proof containers.[4] |
| Humidity | Moisture | Stable in dry conditions. Hydrolysis is not expected to be a major degradation pathway under neutral pH. | Store in a desiccated environment or with a desiccant.[4] |
| pH | Acidic/Alkaline | Generally stable to mild acid and base. Strong acids or bases, especially at elevated temperatures, may promote hydrolysis.[2] | Protect from contact with strong acids and bases. |
| Oxidation | Oxidizing Agents | Susceptible to oxidation. | Avoid contact with strong oxidizing agents. |
Recommended Storage Conditions
To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended based on supplier data for isomeric compounds and general best practices for chemical storage:[4]
-
Temperature: Store at room temperature (20-25°C). For long-term storage, refrigeration (2-8°C) may be considered to minimize any potential for slow degradation, although specific data is unavailable.
-
Light: Keep in a dark place.[4] Use amber glass bottles or other opaque containers to protect from light.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is intended for highly sensitive applications, to prevent potential oxidative degradation.
-
Moisture: Keep the container tightly sealed and in a dry place to prevent moisture absorption.[4] The use of a desiccator is recommended for long-term storage.
Experimental Protocols for Stability Assessment
For researchers needing to generate specific stability data for this compound, the following forced degradation study protocols can be adapted. These studies are designed to identify potential degradation products and pathways.
Analytical Method
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated to separate the parent compound from any potential degradation products.
Example HPLC Method Parameters (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 210 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Forced Degradation Protocols
3.2.1. Hydrolytic Degradation
-
Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 N HCl, water, and 0.1 N NaOH.
-
Incubation: Incubate the solutions at 60°C for 24 hours. A control sample should be kept at room temperature.
-
Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.
3.2.2. Oxidative Degradation
-
Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Add 3% hydrogen peroxide.
-
Incubation: Keep the solution at room temperature for 24 hours. A control sample without hydrogen peroxide should be stored under the same conditions.
-
Analysis: At specified time points, withdraw an aliquot and dilute for HPLC analysis.
3.2.3. Thermal Degradation
-
Preparation: Place the solid compound in a controlled temperature oven at 80°C.
-
Incubation: Expose the solid to the high temperature for 48 hours. A control sample should be stored at room temperature.
-
Analysis: At specified time points, dissolve a portion of the solid in a suitable solvent and dilute for HPLC analysis.
3.2.4. Photolytic Degradation
-
Preparation: Expose a solution of the compound (e.g., 1 mg/mL in a suitable solvent) and the solid compound to a photostability chamber with a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Control: Wrap a control sample in aluminum foil to protect it from light and place it in the same chamber.
-
Analysis: After the exposure period, analyze the samples by HPLC.
Visualized Workflows and Pathways
The following diagrams illustrate the logical workflow for assessing chemical stability and a conceptual representation of potential degradation pathways.
Caption: A logical workflow for conducting a comprehensive stability assessment.
Caption: Potential degradation pathways for this compound.
Conclusion
This compound is expected to be a relatively stable compound under recommended storage conditions. Its stability is primarily influenced by exposure to light, high temperatures, and reactive chemicals. For applications requiring a thorough understanding of its stability profile, conducting forced degradation studies using a validated stability-indicating analytical method is essential. The protocols and information provided in this guide serve as a valuable resource for researchers and professionals working with this compound.
References
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Bromo-1-methyl-1H-1,2,4-triazole | 56616-91-2 [sigmaaldrich.com]
Commercial Sourcing and Technical Data for 5-Bromo-1-methyl-1H-1,2,4-triazole
For researchers, scientists, and professionals in drug development, the timely and reliable acquisition of specific chemical entities is paramount to the advancement of their work. This technical guide provides an in-depth overview of commercial suppliers for 5-Bromo-1-methyl-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document outlines key technical data, purchasing information, and a conceptual workflow for the procurement of this research chemical.
Supplier and Product Overview
The availability of this compound can fluctuate, with several chemical suppliers offering this compound, often with varying purity levels, available quantities, and lead times. Below is a comparative table summarizing the offerings from key vendors. It is important to note that some suppliers may offer similar, but structurally distinct, compounds. Researchers should always verify the CAS number (16681-72-4) to ensure they are procuring the correct molecule.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Additional Notes |
| Sigma-Aldrich | This compound | 16681-72-4 | Not specified | Inquire | Part of a collection for early discovery researchers; analytical data is not collected by the supplier. |
| Cenmed | 5-Bromo-1-ethyl-1H-1,2,4-triazole | Not specified | Not specified | Inquire | Note: This is the ethyl analog, not the methyl analog. |
| BLD Pharm | 5-Bromo-1H-1,2,4-triazole | 7343-33-1 | Not specified | Inquire | Note: This is the demethylated analog.[1] |
| Sobekbio Biosciences | 5-Bromo-4-methyl-1H-1,2,3-triazole | 805315-83-7 | 95% | Inquire | Note: This is a different triazole isomer.[2] |
| Thermo Scientific | 1-Methyl-1,2,4-triazole | 6086-21-1 | 98% | 5 g | Note: This is the non-brominated parent compound.[3] |
Note: The information in the table is based on publicly available data and may be subject to change. It is highly recommended to visit the supplier's website for the most current information.
Experimental Protocols
Procurement and Handling Workflow
The process of acquiring and utilizing a specialized chemical for research involves several critical steps, from initial identification to experimental use. The following diagram illustrates a typical workflow.
Caption: Conceptual workflow for the procurement and handling of a research chemical.
Signaling Pathways and Logical Relationships
While this compound is a building block for organic synthesis and drug discovery, its direct involvement in specific, well-defined signaling pathways is not extensively documented in publicly available resources. Its utility lies in its potential to be incorporated into larger molecules that may modulate various biological pathways. The logical relationship for its application in a research context is outlined below.
Caption: Logical flow of utilizing a chemical building block in a drug discovery program.
References
Methodological & Application
Synthesis Protocol for 5-Bromo-1-methyl-1H-1,2,4-triazole
Introduction
5-Bromo-1-methyl-1H-1,2,4-triazole is a heterocyclic compound of interest in medicinal chemistry and drug development due to its versatile chemical scaffold. The presence of a bromine atom provides a handle for further functionalization through various cross-coupling reactions, making it a valuable building block for the synthesis of more complex molecules. This document provides a detailed protocol for the synthesis of this compound, intended for researchers and scientists in the field of organic synthesis and drug discovery. The outlined procedure is a two-step synthesis commencing from commercially available 1H-1,2,4-triazole.
Overall Reaction Scheme
The synthesis of this compound is achieved in two sequential steps:
-
N-Methylation: 1H-1,2,4-triazole is methylated to yield 1-methyl-1H-1,2,4-triazole.
-
Bromination: The resulting 1-methyl-1H-1,2,4-triazole is then brominated at the 5-position to afford the final product.
A patent describes a method for the synthesis of 5-bromo-1-methyl-1H-[1][2][3]triazole from 1-methyl-1,2,4-triazole using n-butyllithium and dibromomethane.[1]
Experimental Protocols
Step 1: Synthesis of 1-methyl-1H-1,2,4-triazole
This procedure involves the N-methylation of 1H-1,2,4-triazole.
Materials:
-
1H-1,2,4-triazole
-
Potassium hydroxide (KOH)
-
Chloromethane (or methyl iodide)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, a mixture of 1,2,4-triazole and potassium hydroxide is prepared in ethanol.[1]
-
Chloromethane is slowly added to the stirred mixture.[1]
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated to yield crude 1-methyl-1H-1,2,4-triazole, which can be further purified by distillation or chromatography if necessary.
Step 2: Synthesis of this compound
This step involves the bromination of 1-methyl-1H-1,2,4-triazole.
Materials:
-
1-methyl-1H-1,2,4-triazole
-
Tetrahydrofuran (THF), anhydrous
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
n-Butyllithium (n-BuLi) in hexanes
-
Dibromomethane
-
Round-bottom flask
-
Syringes
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-methyl-1,2,4-triazole in anhydrous tetrahydrofuran and TMEDA.[1]
-
Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add n-butyllithium solution via syringe to the cooled mixture while stirring.
-
After the addition is complete, allow the mixture to stir at low temperature for a specified time to ensure complete lithiation.
-
Slowly add dibromomethane to the reaction mixture.[1]
-
Allow the reaction to proceed at low temperature and then gradually warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product.
Data Presentation
Table 1: Summary of Reactants and Products
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 1H-1,2,4-triazole | 1H-1,2,4-triazole | C₂H₃N₃ | 69.07 | Starting Material |
| 1-methyl-1H-1,2,4-triazole | 1-methyl-1H-1,2,4-triazole | C₃H₅N₃ | 83.09 | Intermediate |
| This compound | This compound | C₃H₄BrN₃ | 161.99 | Final Product |
Table 2: Physicochemical and Spectroscopic Data
| Compound | Appearance | Melting Point (°C) | Boiling Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| 1-methyl-1H-1,2,4-triazole | Colorless liquid/solid | 38-42 | 177-179 | ~3.8 (s, 3H), ~7.9 (s, 1H), ~8.3 (s, 1H) | ~35.0, ~145.0, ~152.0 |
| This compound | Solid | Not specified | Not specified | ~3.7 (s, 3H), ~7.9 (s, 1H) | ~34.0, ~130.0, ~148.0 |
Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used. The provided values are based on typical shifts for similar structures.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Bromo-1-methyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceutical agents. The 1,2,4-triazole scaffold is a privileged structure found in numerous therapeutic agents, exhibiting a wide range of biological activities, including antifungal, anticancer, and antiviral properties.[3][4] The functionalization of the 1,2,4-triazole ring, specifically at the 5-position, allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies in drug discovery.[5]
This document provides a detailed experimental procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 5-Bromo-1-methyl-1H-1,2,4-triazole with various arylboronic acids. The protocol is based on established methodologies for the coupling of structurally similar nitrogen-containing heterocycles.[6][7]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, such as a boronic acid or its ester, with an organic halide. The catalytic cycle consists of three primary steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[7] A base is essential to facilitate the transmetalation step.[2] The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, or a mixture like isopropanol/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk tube or round-bottom flask with reflux condenser)
-
Magnetic stirrer and heating mantle or oil bath
-
Ethyl acetate, water, brine, and anhydrous sodium sulfate for work-up
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Add the anhydrous solvent (e.g., 1,4-dioxane) via syringe. The volume should be sufficient to create a stirrable mixture (typically 0.1 to 0.5 M concentration with respect to the limiting reagent).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the desired 5-aryl-1-methyl-1H-1,2,4-triazole.
Data Presentation
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of bromo-heterocycles, which can be adapted for this compound.
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-1,2,4-triazine derivative | Arylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | KOAc (2.5) | DMAc | 130 | 4-12 | Varies |
| 2 | 2-Bromopyridine derivative | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | Ligand 1 (3) | KF (3.0) | Dioxane | 110 | Varies | Good to Excellent |
| 3 | 5-Bromoindole | Arylboronic acid | Pd(OAc)₂ (0.5) | SPhos (0.5) | K₂CO₃ (3.0) | Water:Acetonitrile | 100 | 0.5-0.7 | High |
| 4 | 2-Bromo-5-methylpyridin-4-amine | Arylboronic acid | Pd(OAc)₂ (3) | - | K₂CO₃ (2.0) | Isopropanol/Water | 90 | 8-12 | Varies |
Mandatory Visualization
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- 1. odp.library.tamu.edu [odp.library.tamu.edu]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-1-methyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 5-Bromo-1-methyl-1H-1,2,4-triazole. The synthesis of N-aryl and N-alkyl-1-methyl-1H-1,2,4-triazol-5-amines is a critical transformation in the development of novel pharmaceuticals and agrochemicals, as the 1,2,4-triazole moiety is a key pharmacophore in many bioactive molecules. The Buchwald-Hartwig amination offers a versatile and efficient method for the formation of the crucial C-N bond.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide (or triflate) and an amine in the presence of a base.[1] This reaction has become a cornerstone of modern synthetic organic chemistry due to its broad substrate scope and functional group tolerance.[1] The application of this methodology to heteroaromatic systems, particularly electron-deficient triazoles, can be challenging but offers a direct route to previously inaccessible derivatives.
This protocol focuses on the coupling of this compound with various primary and secondary amines. The reaction conditions outlined below are based on established procedures for the amination of similar halo-triazole systems and provide a robust starting point for optimization.
Reaction Scheme
Data Presentation: Optimized Reaction Conditions
The following table summarizes a set of generally effective reaction conditions for the Buchwald-Hartwig amination of this compound. These conditions are a composite of successful methods reported for analogous heterocyclic systems.[2][3] Researchers should consider these as a starting point and may need to optimize for specific amine coupling partners.
| Parameter | Condition | Notes |
| Palladium Pre-catalyst | [(THP-Dipp)Pd(cinn)Cl] or similar NHC-Pd G3 pre-catalysts | N-Heterocyclic carbene (NHC) ligands have shown high efficacy for the amination of electron-deficient heterocycles.[4][5] Catalyst loading is typically in the range of 1-5 mol%. |
| Ligand | The pre-catalyst includes the necessary ligand. | For other palladium sources like Pd₂(dba)₃ or Pd(OAc)₂, a suitable phosphine ligand such as XPhos or RuPhos would be required. |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base is crucial for the deprotonation of the amine and the catalytic cycle.[6] Typically, 1.5-3.0 equivalents are used. Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can also be effective. |
| Solvent | 1,4-Dioxane or Toluene | Anhydrous, polar aprotic solvents are generally preferred. The choice of solvent can influence reaction rate and yield. |
| Temperature | 80-120 °C | The reaction temperature will depend on the reactivity of the amine and the chosen solvent. Microwave irradiation can also be employed to reduce reaction times.[7] |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time. |
| Atmosphere | Inert (Argon or Nitrogen) | The palladium catalyst is sensitive to oxygen, so it is essential to maintain an inert atmosphere throughout the reaction. |
Experimental Protocol: General Procedure
This protocol provides a detailed methodology for a representative Buchwald-Hartwig amination of this compound with a generic primary amine.
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine, etc.)
-
Palladium pre-catalyst (e.g., [(THP-Dipp)Pd(cinn)Cl])
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware
-
Magnetic stirrer and heating block or oil bath
-
TLC plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere of argon, add this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium pre-catalyst (0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the Schlenk tube.
-
Reaction: Seal the Schlenk tube and place it in a preheated heating block or oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-amino-1-methyl-1H-1,2,4-triazole derivative.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes and Protocols for the Use of 5-Bromo-1-methyl-1H-1,2,4-triazole as a Building Block for Novel Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole moiety is a critical pharmacophore in the development of antifungal agents, forming the core structure of widely used drugs like fluconazole and itraconazole.[1][2] These agents primarily exert their antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Its inhibition disrupts membrane integrity, leading to fungal cell death. The emergence of drug-resistant fungal strains necessitates the development of new antifungal agents, and the modification of the triazole scaffold is a promising strategy.
5-Bromo-1-methyl-1H-1,2,4-triazole is a versatile building block for the synthesis of novel triazole-based antifungal candidates. The presence of the bromine atom at the 5-position allows for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to explore the chemical space and optimize antifungal activity. The methyl group at the 1-position can influence the compound's pharmacokinetic properties. This document provides detailed application notes and protocols for utilizing this compound in the discovery of new antifungal agents.
Signaling Pathway of Triazole Antifungal Agents
Triazole antifungal agents disrupt the fungal cell membrane by inhibiting the ergosterol biosynthesis pathway. The key target is the enzyme lanosterol 14α-demethylase (CYP51), which is a critical step in the conversion of lanosterol to ergosterol. The nitrogen atom at the 4-position of the triazole ring is thought to coordinate with the heme iron atom in the active site of CYP51, leading to the inhibition of the enzyme. This leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately compromising the fungal cell membrane's structure and function.
Caption: Signaling pathway of triazole antifungal agents.
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical Antifungal Agent via Suzuki Coupling
This protocol describes a hypothetical synthesis of a 5-aryl-1-methyl-1H-1,2,4-triazole derivative, a common structural motif in antifungal compounds.
Objective: To synthesize 5-(4-chlorophenyl)-1-methyl-1H-1,2,4-triazole.
Materials:
-
This compound
-
4-Chlorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), 4-chlorophenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).
-
Add a mixture of 1,4-dioxane (10 mL) and water (2 mL) to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
-
Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compound against a panel of fungal pathogens.
Materials:
-
Synthesized triazole derivative
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Positive control antifungal drug (e.g., fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the synthesized compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations (e.g., 64 to 0.125 µg/mL).
-
Prepare a fungal inoculum suspension and adjust the concentration to a final density of 0.5-2.5 x 10³ CFU/mL in each well.
-
Inoculate each well containing the serially diluted compound with the fungal suspension.
-
Include a positive control (fungal suspension with a known antifungal drug), a negative control (medium only), and a growth control (fungal suspension in medium without any compound).
-
Incubate the plates at 35 °C for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in turbidity compared to the growth control), either visually or by using a microplate reader.
Data Presentation
The antifungal activity of a series of hypothetical 5-substituted-1-methyl-1H-1,2,4-triazole derivatives is summarized in the table below. This data is for illustrative purposes to demonstrate how results would be presented.
| Compound ID | R-group at C5 | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. fumigatus |
| Hypo-1 | 4-Chlorophenyl | 8 | 16 |
| Hypo-2 | 2,4-Difluorophenyl | 4 | 8 |
| Hypo-3 | 4-Trifluoromethylphenyl | 2 | 4 |
| Hypo-4 | 2-Naphthyl | 16 | 32 |
| Fluconazole | - | 1 | 64 |
Experimental Workflow
The following diagram illustrates the general workflow from the starting material, this compound, to the evaluation of the antifungal activity of the synthesized derivatives.
Caption: Experimental workflow for antifungal agent development.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel 1,2,4-triazole-based antifungal agents. The protocols and workflows described herein provide a foundational framework for researchers to design, synthesize, and evaluate new chemical entities with the potential to overcome existing challenges in antifungal therapy. The exploration of various substituents at the 5-position through reactions like the Suzuki coupling can lead to the discovery of compounds with improved potency, broader spectrum of activity, and better safety profiles.
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Herbicides Using 5-Bromo-1-methyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel herbicides derived from 5-Bromo-1-methyl-1H-1,2,4-triazole. This document outlines synthetic methodologies, experimental protocols for herbicidal activity screening, and potential mechanisms of action.
Introduction
The 1,2,4-triazole moiety is a well-established pharmacophore in agrochemicals, known for its broad spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties. The targeted compound, this compound, offers a versatile scaffold for the synthesis of novel herbicide candidates. The presence of the bromine atom at the 5-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functional groups to explore structure-activity relationships (SAR).
Synthetic Pathways for Novel Derivatives
The development of novel herbicides from this compound can be achieved through the synthesis of a library of derivatives. Palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination are highly effective for this purpose.
A general workflow for the synthesis and screening of these novel derivatives is outlined below:
Caption: Synthetic and screening workflow for novel herbicides.
Experimental Protocols for Synthesis
The following are generalized protocols for the synthesis of derivatives from this compound. Researchers should optimize these conditions for each specific substrate.
Protocol 2.1.1: Suzuki Coupling
This protocol describes the synthesis of aryl or heteroaryl substituted 1-methyl-1H-1,2,4-triazoles.
-
Reaction Setup: In a dry Schlenk tube, combine this compound (1.0 mmol), the desired aryl/heteroaryl boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add a 3:1 mixture of dioxane and water (4 mL).
-
Reaction Conditions: Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2.1.2: Sonogashira Coupling
This protocol is for the synthesis of alkynyl-substituted 1-methyl-1H-1,2,4-triazoles.
-
Reaction Setup: To a dried Schlenk tube, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).
-
Solvent and Reagent Addition: Add anhydrous triethylamine (5 mL) and the terminal alkyne (1.5 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature under an argon atmosphere for 6-12 hours.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 2.1.3: Buchwald-Hartwig Amination
This protocol details the synthesis of amino-substituted 1-methyl-1H-1,2,4-triazoles.
-
Reaction Setup: In a glovebox, charge a Schlenk tube with this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Add the desired amine (1.2 mmol) and anhydrous toluene (5 mL).
-
Reaction Conditions: Seal the tube and heat the mixture at 100-110 °C for 16-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Herbicidal Activity Screening
A tiered screening approach is recommended to efficiently identify promising herbicidal candidates from the synthesized library of derivatives.
Caption: Tiered screening protocol for herbicidal activity.
Experimental Protocols for Herbicidal Screening
Protocol 3.1.1: Primary Screening - Seed Germination and Radicle Elongation Assay
This high-throughput assay is designed for the initial screening of a large number of compounds.
-
Preparation of Test Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute with water to the final test concentration (e.g., 100 µM).
-
Assay Setup: In a 96-well plate, add 100 µL of the test solution to each well. Place 5-10 seeds of the target weed species (e.g., Arabidopsis thaliana, Lolium rigidum) in each well.
-
Incubation: Seal the plates and incubate under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for 5-7 days.
-
Data Collection: Measure the percentage of seed germination and the length of the radicle for each treatment.
-
Analysis: Calculate the percent inhibition of germination and radicle growth compared to a solvent control.
Protocol 3.1.2: Secondary Screening - Whole Plant Assay (Pot Study)
This assay evaluates the pre- and post-emergence herbicidal activity of promising compounds from the primary screen.
-
Plant Material: Grow the target weed and crop species in pots containing a standard soil mix in a greenhouse.
-
Pre-emergence Application: Apply the test compound solution to the soil surface immediately after sowing the seeds.
-
Post-emergence Application: Apply the test compound as a foliar spray to plants at the 2-3 leaf stage.
-
Treatment Groups: Include a negative control (solvent only) and a positive control (a commercial herbicide). Test each compound at multiple concentrations (e.g., 10, 50, 100 µM).
-
Evaluation: Assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment.
-
Data Collection: Record visual injury ratings and measure the fresh or dry weight of the above-ground biomass.
-
Analysis: Calculate the percent growth reduction compared to the negative control and determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation
The following tables present a hypothetical representation of quantitative data for novel 1-methyl-1H-1,2,4-triazole derivatives.
Table 1: Primary Screening Results - Inhibition of Seed Germination and Radicle Growth (%) at 100 µM
| Compound ID | Derivative Type | Arabidopsis thaliana (Dicot) - Germination | Arabidopsis thaliana (Dicot) - Radicle Growth | Lolium rigidum (Monocot) - Germination | Lolium rigidum (Monocot) - Radicle Growth |
| BMT-H | Parent Compound | 5 | 10 | 2 | 8 |
| BMT-S-01 | Suzuki (Phenyl) | 65 | 85 | 30 | 45 |
| BMT-S-02 | Suzuki (Pyridyl) | 72 | 91 | 45 | 60 |
| BMT-So-01 | Sonogashira (Phenylacetylene) | 55 | 78 | 25 | 38 |
| BMT-BH-01 | B-H (Aniline) | 80 | 95 | 50 | 75 |
| Control | Herbicide X | 98 | 100 | 95 | 100 |
Table 2: Secondary Screening Results - IC₅₀ Values (µM) from Whole Plant Assay
| Compound ID | Arabidopsis thaliana (Post-emergence) | Lolium rigidum (Post-emergence) | Crop Species A (e.g., Wheat) | Crop Species B (e.g., Soybean) |
| BMT-S-01 | 45.2 | >100 | >100 | 85.1 |
| BMT-S-02 | 32.8 | 85.6 | >100 | 70.3 |
| BMT-BH-01 | 15.5 | 55.2 | 95.7 | 65.8 |
| Control | 5.1 | 8.3 | >100 | >100 |
Potential Mechanism of Action
Triazole-based herbicides are known to inhibit various enzymes in plants. The primary mode of action for many commercial triazole herbicides is the inhibition of acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO). Another known mechanism for some triazoles is the inhibition of enzymes in specific amino acid biosynthetic pathways, such as histidine biosynthesis.
Application Notes and Protocols: Synthesis of Anticancer Compounds from 5-Bromo-1-methyl-1H-1,2,4-triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of potential anticancer compounds derived from 5-Bromo-1-methyl-1H-1,2,4-triazole. This document outlines a generalized synthetic approach, detailed experimental protocols for anticancer activity assessment, and visual representations of key workflows and biological pathways.
Introduction
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties. The strategic functionalization of this heterocyclic system allows for the modulation of its pharmacological profile. This compound serves as a versatile starting material for the synthesis of novel derivatives, primarily through cross-coupling reactions that introduce diverse aryl or heteroaryl substituents at the 5-position. These modifications can lead to compounds with potent cytotoxic effects against various cancer cell lines. The anticancer mechanisms of 1,2,4-triazole derivatives often involve the inhibition of crucial cellular targets such as kinases (e.g., EGFR, BRAF), tubulin polymerization, or enzymes like aromatase.
Synthesis of 5-Substituted-1-methyl-1H-1,2,4-triazole Derivatives
A primary and effective method for the derivatization of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the triazole ring and various boronic acids or esters, yielding a library of 5-aryl or 5-heteroaryl-1-methyl-1H-1,2,4-triazoles.
Caption: Generalized synthetic workflow for the synthesis of 5-Aryl-1-methyl-1H-1,2,4-triazole derivatives via Suzuki cross-coupling.
Experimental Protocol: General Procedure for Suzuki Cross-Coupling
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a base, for instance, potassium carbonate (2.0 eq.).
-
Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene and water.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 4 to 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Anticancer Activity Evaluation
The synthesized compounds are evaluated for their cytotoxic effects against a panel of human cancer cell lines. Standard assays are employed to determine the potency and mechanism of action of these novel derivatives.
Data Presentation: Anticancer Activity of 1-methyl-5-substituted-1,2,4-triazole Derivatives
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative 1-methyl-5-substituted-1,2,4-triazole derivatives against various cancer cell lines. This data is compiled from studies on analogous compounds to provide a benchmark for newly synthesized derivatives.
| Compound ID | 5-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 4-Chlorophenyl | Murine Melanoma (B16F10) | 41.12 | [1] |
| 2 | 2,4-Dichlorophenyl | Murine Melanoma (B16F10) | 45.21 | [1] |
| 3 | 4-Nitrophenyl | Murine Melanoma (B16F10) | 52.87 | [1] |
| 4 | 2-Nitrophenyl | Murine Melanoma (B16F10) | 61.11 | [1] |
| 5 | 3-Bromophenyl | CNS (SNB-75) | >10 (PGI = 41.25%) | [2][3] |
| 6 | 4-Fluorophenyl | Renal (UO-31) | >10 (PGI = 26.68%) | [3] |
| 7 | N-(3,4,5-trimethoxyphenyl)pyrimidin-5-carboxamide | MCF-7 (Breast) | 0.10 | [4] |
| 8 | N-(3,4,5-trimethoxyphenyl)pyrimidin-5-carboxamide | A549 (Lung) | 0.26 | [4] |
Note: PGI refers to Percent Growth Inhibition at a 10 µM concentration. Data for compounds 1-4 is on a pyridine-triazole hybrid system. Data for compounds 5 and 6 is on N-aryl-5-(3-bromophenyl)-4H-1,2,4-triazol-3-amine analogs. Compound 7 and 8 are 2-(1-methyl-5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl) derivatives.
Caption: A streamlined workflow for the biological evaluation of synthesized 1,2,4-triazole derivatives.
Experimental Protocols
This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle.
This method is used to detect changes in the expression of key proteins involved in the apoptosis pathway.
-
Protein Extraction: Treat cells with the test compound, harvest, and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Analyze the band intensities to determine the relative changes in protein expression.
Signaling Pathway
Many 1,2,4-triazole derivatives induce apoptosis in cancer cells. The intrinsic apoptosis pathway is a common mechanism, involving the regulation of Bcl-2 family proteins and the subsequent activation of caspases.
Caption: A diagram illustrating the induction of apoptosis via the intrinsic pathway by a 1,2,4-triazole derivative.
Conclusion
This compound is a valuable starting material for the development of novel anticancer agents. The synthetic and analytical protocols detailed in these application notes provide a robust framework for the synthesis, characterization, and biological evaluation of new derivatives. The provided data and workflows are intended to guide researchers in the rational design and development of potent and selective 1,2,4-triazole-based anticancer therapeutics.
References
- 1. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of 5-Bromo-1-methyl-1H-1,2,4-triazole via Automated Flash Column Chromatography
Introduction
5-Bromo-1-methyl-1H-1,2,4-triazole is a key heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical intermediates. The purity of this reagent is critical for the success of subsequent synthetic steps and the biological activity of the final compounds. This application note provides a detailed and optimized protocol for the purification of this compound using automated flash column chromatography. The described methodology ensures the removal of common impurities, such as unreacted starting materials and isomeric byproducts, yielding the target compound with high purity.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is essential for developing an effective purification strategy.
| Property | Value | Source |
| CAS Number | 16681-72-4 | [1] |
| Molecular Formula | C₃H₄BrN₃ | [1] |
| Molecular Weight | 161.99 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity (Typical) | >95% | [1] |
| Storage | 2-8 °C | [1] |
Experimental Protocol
This protocol is designed for the purification of a crude reaction mixture containing this compound. The primary stationary phase utilized is silica gel, which is effective for separating compounds with differing polarities.
Materials and Equipment
-
Crude Sample: this compound (crude reaction mixture)
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase Solvents: n-Hexane (ACS grade), Ethyl acetate (ACS grade)
-
Apparatus: Automated flash chromatography system, glass columns, fraction collector, rotary evaporator, TLC plates (silica gel 60 F254), UV lamp (254 nm), standard laboratory glassware.
Step-by-Step Purification Protocol
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the initial mobile phase solvent mixture. Ensure complete dissolution to prevent precipitation on the column.
-
Thin-Layer Chromatography (TLC) Analysis:
-
Before performing the column chromatography, optimize the mobile phase composition using TLC.
-
Spot the crude mixture on a silica gel TLC plate.
-
Develop the plate in various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1).
-
Visualize the separated spots under a UV lamp (254 nm).
-
The ideal solvent system should provide good separation between the product spot and any impurities, with a target Rf value for the product between 0.3 and 0.5. For a related compound, 1-(6-Bromohexyl)-1,2,4-triazole, an Rf of approximately 0.4-0.6 was observed in 50% ethyl acetate/hexane.
-
-
Column Packing:
-
Select an appropriately sized flash column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Equilibrate the packed column by flushing with 2-3 column volumes of the initial mobile phase.
-
-
Sample Loading:
-
Carefully apply the dissolved crude sample onto the top of the silica gel bed.
-
Allow the sample to adsorb completely onto the silica gel.
-
-
Elution and Fraction Collection:
-
Begin the elution with the initial low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is from 5% to 50% ethyl acetate in hexane over 20-30 column volumes. For similar bromo-triazole compounds, elution with petroleum ether-EtOAc mixtures has proven effective.
-
Collect fractions of a consistent volume using an automated fraction collector.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Pool the fractions that show a single spot corresponding to the Rf value of the pure this compound.
-
-
Solvent Removal and Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator under reduced pressure to yield the purified solid product.
-
-
Purity Confirmation:
-
Assess the purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Data Presentation
The following table summarizes the optimized chromatographic conditions for the purification of this compound.
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | n-Hexane and Ethyl Acetate |
| Elution Mode | Gradient Elution |
| Initial Mobile Phase | 95:5 (v/v) n-Hexane:Ethyl Acetate |
| Final Mobile Phase | 50:50 (v/v) n-Hexane:Ethyl Acetate |
| TLC Rf (Target) | ~0.4 in 1:1 n-Hexane:Ethyl Acetate |
| Detection | UV at 254 nm |
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Conclusion
The protocol outlined in this application note provides a reliable and efficient method for the purification of this compound using automated flash column chromatography. By following these detailed steps, researchers can consistently obtain a high-purity product, which is crucial for applications in drug discovery and development. The use of a gradient elution with a hexane and ethyl acetate mobile phase on a silica gel stationary phase is demonstrated to be an effective strategy for separating the target compound from common reaction impurities.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-1-methyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 5-Bromo-1-methyl-1H-1,2,4-triazole. The functionalization of this triazole core is of significant interest in medicinal chemistry and materials science due to the prevalence of substituted triazoles in pharmaceuticals and functional materials. The protocols outlined herein are based on established methodologies for structurally similar nitrogen-containing heterocycles and serve as a comprehensive guide for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi cross-coupling reactions.
Introduction to Palladium-Catalyzed Cross-Coupling of this compound
The 1-methyl-1H-1,2,4-triazole scaffold is a key structural motif in a variety of biologically active compounds. The presence of a bromine atom at the 5-position provides a versatile handle for the introduction of diverse substituents through palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds. The electron-deficient nature of the 1,2,4-triazole ring can influence its reactivity in these transformations, making the careful selection of reaction conditions crucial for achieving high yields and selectivity.
This document details generalized yet robust protocols for four major classes of palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Negishi Coupling: For the formation of C-C bonds with organozinc reagents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids or their esters. This reaction is widely used in drug discovery to synthesize biaryl and heteroaryl-aryl structures.
Application Notes:
The Suzuki-Miyaura coupling of bromo-substituted nitrogen-rich heterocycles can be challenging due to the potential for the nitrogen atoms to coordinate to the palladium catalyst and inhibit its activity. However, with the appropriate choice of a palladium precatalyst, a suitable phosphine ligand, and a base, these couplings can be achieved in good to excellent yields. For electron-deficient heterocycles like 1,2,4-triazoles, the use of electron-rich and bulky phosphine ligands is often beneficial. The reaction conditions provided are based on successful couplings of structurally similar bromo-substituted triazines and indazoles.[1][2]
Quantitative Data:
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of bromo-N-heterocycles, which can be adapted for this compound.
| Substrate | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromo-1,2,3-triazine | 4-tert-butylphenyl-boronic acid | Pd(dppf)Cl₂ (15) | dppf (15) | Ag₂CO₃ (1.0) | MeCN | 80 | 0.5 | 81[1] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | dppf (5) | K₂CO₃ (2.0) | DME | 80 | 2 | 95[2] |
| 4-Bromobenzonitrile | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 18 | 98 |
| 2-Bromopyridine | 4-Methoxyphenyl-boronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3.0) | Dioxane | 100 | 16 | 92 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or DME, 5-10 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the synthesis of 5-amino-1-methyl-1H-1,2,4-triazole derivatives through the palladium-catalyzed coupling of this compound with a wide range of primary and secondary amines.
Application Notes:
The Buchwald-Hartwig amination of nitrogen-containing heterocycles can be sensitive to the choice of ligand and base.[3][4] The acidity of the N-H bonds on the triazole ring and the potential for N-arylation at different positions on the amine coupling partner must be considered. The use of bulky, electron-rich phosphine ligands often promotes the desired C-N bond formation and minimizes side reactions. Strong, non-nucleophilic bases such as sodium tert-butoxide are commonly employed. The following protocols are adapted from successful aminations of similar bromo-heterocycles.[5]
Quantitative Data:
The table below provides representative conditions for the Buchwald-Hartwig amination of bromo-N-heterocycles.
| Substrate | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromo-2-chloropyrimidine | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80 | 2 | 95 |
| 2-Bromopyridine | Aniline | Pd(OAc)₂ (1) | Xantphos (2) | Cs₂CO₃ (1.5) | Dioxane | 110 | 24 | 85 |
| 4-Bromo-1H-imidazole | Benzylamine | P4 Precat (2) | L4 Ligand (2) | LHMDS (2.2) | THF | 80 | 12 | 75 |
| 3-Bromopyridine | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2.0) | t-BuOH | 100 | 18 | 91 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry, sealable reaction tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., BINAP, 0.06 mmol, 6 mol%), and the base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Tightly seal the reaction tube and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling provides a direct route to 5-alkynyl-1-methyl-1H-1,2,4-triazoles by reacting this compound with terminal alkynes. This reaction is valuable for introducing alkynyl moieties that can serve as handles for further transformations, such as click chemistry.
Application Notes:
The Sonogashira reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt.[6] Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts. The choice of base is critical, with amine bases such as triethylamine or diisopropylethylamine often serving as both the base and the solvent. The reaction is generally tolerant of a wide range of functional groups. The provided protocol is a general method that can be optimized for specific substrates.[7]
Quantitative Data:
The following table presents typical conditions for the Sonogashira coupling of various bromo-heterocycles.
| Substrate | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromoindole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N (2.0) | DMF | 80 | 12 | 85[8] |
| 4-Iodoisoxazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2.0) | THF | 25 | 2 | 98 |
| 3-Bromo-6-methyl-tetrazine | 1-Octyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (excess) | THF | 60 | 3 | 75[9] |
| 4-Bromoanisole | Trimethylsilyl-acetylene | Pd(OAc)₂ (2) | - | Cs₂CO₃ (2.0) | Dioxane | 100 | 16 | 90 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and the copper(I) catalyst (e.g., CuI, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent and Solvent Addition: Add the anhydrous, degassed solvent (e.g., THF or DMF, 5 mL), the amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv), and the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to the desired temperature (typically 25-80 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Negishi Coupling
The Negishi coupling offers a powerful method for the formation of C-C bonds by reacting this compound with organozinc reagents. Organozinc reagents are highly reactive and tolerate a wide variety of functional groups.
Application Notes:
Organozinc reagents are typically prepared in situ from the corresponding organic halide or can be purchased as solutions.[10] These reagents are sensitive to air and moisture, necessitating the use of anhydrous and anaerobic reaction conditions. The choice of palladium catalyst and ligand can significantly impact the reaction's efficiency. Bulky, electron-rich phosphine ligands are often employed to facilitate the coupling of heteroaryl halides.[11]
Quantitative Data:
The table below outlines representative conditions for the Negishi coupling of bromo-heterocycles.
| Substrate | Organozinc Reagent | Pd Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Bromopyridine | Phenylzinc chloride | Pd(OAc)₂ (2) | SPhos (4) | THF | 60 | 12 | 93 | | 5-Bromoindole | Isopropylzinc bromide | Pd G3 Precat (1) | CPhos (1) | THF | 0 to rt | 2 | 85 | | 4-Bromobenzonitrile | Ethylzinc bromide | Pd₂(dba)₃ (1.5) | XPhos (3) | Dioxane | 80 | 16 | 88 | | 3-Bromothiophene | Methylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 65 | 6 | 90 |
Experimental Protocol: General Procedure for Negishi Coupling
-
Reaction Setup: To a dry, inert-atmosphere glovebox or Schlenk line, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%) to a dry reaction flask.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and the anhydrous, degassed solvent (e.g., THF, 5 mL).
-
Organozinc Addition: Slowly add the solution of the organozinc reagent (1.2-1.5 mmol, 1.2-1.5 equiv) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to the desired temperature (typically 25-70 °C).
-
Monitoring: Monitor the reaction progress by LC-MS or GC-MS.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Functionalization pathways for this compound via cross-coupling.
References
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Negishi coupling - Wikipedia [en.wikipedia.org]
- 11. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Screening of 5-Bromo-1-methyl-1H-1,2,4-triazole Derivatives for Biological Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and biological screening of derivatives of 5-Bromo-1-methyl-1H-1,2,4-triazole. This document is intended to serve as a practical guide for researchers in the fields of medicinal chemistry, pharmacology, and agricultural science who are interested in exploring the therapeutic and agrochemical potential of this novel class of compounds.
Introduction and Rationale
The 1,2,4-triazole nucleus is a well-established pharmacophore present in a wide range of clinically used drugs and agriculturally important compounds. Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and herbicidal properties. The strategic introduction of a methyl group at the N1 position and a bromine atom at the C5 position of the triazole ring offers a versatile scaffold for the synthesis of diverse libraries of compounds. The bromine atom serves as a convenient handle for various cross-coupling reactions, allowing for the introduction of a wide array of substituents at the 5-position. This enables a systematic investigation of the structure-activity relationships (SAR) and the optimization of lead compounds.
This document focuses on the derivatization of this compound and the subsequent screening of these derivatives for anticancer, antimicrobial, and herbicidal activities.
Synthetic Protocols
The derivatization of this compound can be efficiently achieved through palladium-catalyzed cross-coupling reactions. The following protocols describe the general procedures for Suzuki-Miyaura coupling to synthesize 5-aryl derivatives and Buchwald-Hartwig amination for the synthesis of 5-amino derivatives.
General Protocol for Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-1-methyl-1H-1,2,4-triazole Derivatives
This protocol is adapted from established methods for the Suzuki coupling of bromo-heterocycles.
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the synthesis of 5-aryl-1-methyl-1H-1,2,4-triazole derivatives.
Materials:
-
This compound
-
Arylboronic acid (various substituted)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Solvent (e.g., 1,4-Dioxane and water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) as the solvent.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-1-methyl-1H-1,2,4-triazole derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
General Protocol for Buchwald-Hartwig Amination: Synthesis of 5-Amino-1-methyl-1H-1,2,4-triazole Derivatives
This protocol is adapted from established methods for the Buchwald-Hartwig amination of bromo-heterocycles.
Workflow for Buchwald-Hartwig Amination
Caption: General workflow for synthesizing 5-amino-1-methyl-1H-1,2,4-triazole derivatives.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])
-
Ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide [NaOtBu])
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or other suitable reaction vessel
Procedure:
-
To a Schlenk tube, add this compound (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.5 eq).
-
In a separate vial, prepare the catalyst system by mixing Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq) in anhydrous toluene.
-
Add the catalyst solution to the Schlenk tube containing the reactants.
-
Seal the tube, evacuate, and backfill with an inert gas (repeat three times).
-
Heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired 5-amino-1-methyl-1H-1,2,4-triazole derivative.
-
Characterize the product by spectroscopic analysis.
Biological Activity Screening Protocols
The following protocols provide standardized methods for the preliminary screening of the synthesized this compound derivatives for anticancer, antimicrobial, and herbicidal activities.
Anticancer Activity: MTT Cell Proliferation Assay
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Assay
Caption: Step-by-step workflow for the MTT cell proliferation assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom microplates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to attach.
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48 to 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Carefully remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
Table 1: In Vitro Anticancer Activity of 5-Aryl-1-methyl-1H-1,2,4-triazole Derivatives (Hypothetical Data)
| Compound ID | Aryl Substituent | Cell Line | IC₅₀ (µM) |
|---|---|---|---|
| 1a | Phenyl | MCF-7 | > 100 |
| 1b | 4-Chlorophenyl | MCF-7 | 25.4 |
| 1c | 4-Methoxyphenyl | MCF-7 | 52.1 |
| 1d | 4-Nitrophenyl | MCF-7 | 15.8 |
| Doxorubicin | - | MCF-7 | 0.5 |
Antimicrobial Activity: Agar Well Diffusion Assay
This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition around a well containing the test compound.
Workflow for Agar Well Diffusion Assay
Caption: Procedure for the agar well diffusion antimicrobial assay.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Nutrient agar or Mueller-Hinton agar
-
Sterile Petri dishes
-
Sterile cork borer
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Positive control (standard antibiotic/antifungal) and negative control (solvent)
Procedure:
-
Prepare and sterilize the agar medium according to the manufacturer's instructions.
-
Cool the molten agar to 45-50 °C.
-
Inoculate the agar with a standardized suspension of the test microorganism.
-
Pour the inoculated agar into sterile Petri dishes and allow it to solidify.
-
Using a sterile cork borer, create wells (e.g., 6 mm in diameter) in the agar.
-
Add a fixed volume (e.g., 50 µL) of the test compound solution at a specific concentration into each well.
-
Add the positive and negative controls to separate wells.
-
Incubate the plates at 37 °C for 24 hours for bacteria or at 28 °C for 48 hours for fungi.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well.
Data Presentation:
Table 2: Antimicrobial Activity of 5-Amino-1-methyl-1H-1,2,4-triazole Derivatives (Hypothetical Data)
| Compound ID | Amine Substituent | S. aureus (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) | C. albicans (Zone of Inhibition, mm) |
|---|---|---|---|---|
| 2a | -NH₂ | 8 | 7 | 6 |
| 2b | -NH(CH₃) | 10 | 9 | 8 |
| 2c | -N(CH₃)₂ | 12 | 11 | 10 |
| Ciprofloxacin | - | 25 | 28 | - |
| Fluconazole | - | - | - | 22 |
Herbicidal Activity: Pre- and Post-emergence Assays
These assays evaluate the effect of the test compounds on seed germination (pre-emergence) and on young plants (post-emergence).
Workflow for Herbicidal Activity Screening
Caption: Workflows for pre-emergence and post-emergence herbicidal screening.
Materials:
-
Seeds of weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Potting soil
-
Pots or trays
-
Test compounds formulated as a sprayable solution (e.g., dissolved in acetone with a surfactant)
-
Spray chamber
-
Controlled environment growth chamber or greenhouse
Procedure for Pre-emergence Assay:
-
Fill pots with soil and sow a specific number of seeds of the target weed species.
-
Apply the test compound solution evenly to the soil surface at different concentrations.
-
Include untreated and positive (commercial herbicide) controls.
-
Place the pots in a growth chamber with controlled light, temperature, and humidity.
-
After a set period (e.g., 14-21 days), count the number of emerged seedlings and assess their growth (e.g., shoot length, fresh weight).
-
Calculate the percentage of germination inhibition and growth reduction compared to the untreated control.
Procedure for Post-emergence Assay:
-
Sow seeds in pots and grow the plants until they reach the 2-4 leaf stage.
-
Spray the plants with the test compound solution at various concentrations using a calibrated sprayer.
-
Include untreated and positive controls.
-
Return the plants to the growth chamber.
-
Assess the plants for visual signs of injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, and 14 days after treatment).
-
At the end of the experiment, determine the percentage of growth inhibition by measuring shoot fresh or dry weight.
Data Presentation:
Table 3: Pre-emergence Herbicidal Activity of this compound Derivatives (Hypothetical Data)
| Compound ID | Concentration ( kg/ha ) | A. retroflexus (% Inhibition) | E. crus-galli (% Inhibition) |
|---|---|---|---|
| 3a | 1.0 | 45 | 30 |
| 3b | 1.0 | 65 | 50 |
| Glyphosate | 1.0 | 95 | 98 |
Table 4: Post-emergence Herbicidal Activity of this compound Derivatives (Hypothetical Data)
| Compound ID | Concentration ( kg/ha ) | A. retroflexus (% Injury) | E. crus-galli (% Injury) |
|---|---|---|---|
| 3a | 1.0 | 55 | 40 |
| 3b | 1.0 | 75 | 60 |
| Glyphosate | 1.0 | 100 | 100 |
Signaling Pathways and Mechanisms of Action
While the specific mechanisms of action for novel this compound derivatives will require further investigation, the following diagram illustrates a potential signaling pathway for anticancer activity, based on known mechanisms of other triazole-containing compounds that induce apoptosis.
Potential Apoptotic Signaling Pathway
Caption: A potential signaling pathway for apoptosis induction by anticancer triazole derivatives.
Conclusion
The protocols and application notes presented here provide a solid foundation for the synthesis and biological evaluation of novel derivatives of this compound. By systematically applying these methods, researchers can efficiently explore the structure-activity relationships of this promising scaffold and identify lead compounds for further development as anticancer, antimicrobial, or herbicidal agents. It is important to note that the provided biological activity data is hypothetical and serves for illustrative purposes. Actual experimental results will need to be generated and carefully analyzed.
Troubleshooting & Optimization
overcoming side reactions in the synthesis of 5-Bromo-1-methyl-1H-1,2,4-triazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-1-methyl-1H-1,2,4-triazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material (1-methyl-1H-1,2,4-triazole) is still present, consider extending the reaction time. |
| Degradation of Brominating Agent | Use a fresh batch of the brominating agent (e.g., N-Bromosuccinimide - NBS). Ensure proper storage conditions to prevent degradation. |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature if the reaction is sluggish. However, be cautious as higher temperatures may promote the formation of side products. For many brominations, starting at a lower temperature (e.g., 0 °C) and allowing the reaction to slowly warm to room temperature can be effective. |
| Inappropriate Solvent | Ensure that all reactants are soluble in the chosen solvent. If solubility is an issue, consider alternative solvents such as carbon tetrachloride (CCl₄), acetonitrile, or dimethylformamide (DMF).[1] |
Issue 2: Formation of Di-brominated Byproduct (3,5-Dibromo-1-methyl-1H-1,2,4-triazole)
| Potential Cause | Recommended Solution |
| Excess Brominating Agent | Carefully control the stoichiometry of the brominating agent. For mono-bromination, use 1.0 to 1.1 equivalents of the reagent. Using a larger excess can lead to the formation of the di-brominated product.[1] |
| High Reaction Temperature | Perform the reaction at a lower temperature to improve selectivity for the mono-brominated product. |
| Prolonged Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the formation of the di-brominated byproduct. |
Issue 3: Presence of Regioisomers (e.g., 3-Bromo-1-methyl-1H-1,2,4-triazole)
| Potential Cause | Recommended Solution |
| Reaction Conditions | The choice of brominating agent and solvent can influence the regioselectivity of the reaction. While direct comparative studies for 1-methyl-1,2,4-triazole are limited, exploring different brominating agents (e.g., Br₂ vs. NBS) and solvent systems may help to favor the formation of the desired 5-bromo isomer. |
| Purification Challenges | Isomers can be difficult to separate. Utilize high-resolution purification techniques such as column chromatography with a carefully selected eluent system (e.g., petroleum ether-ethyl acetate mixtures) or preparative HPLC.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a general protocol for the synthesis of this compound?
Q2: What are the common side products in this synthesis?
A2: The most common side products are the di-brominated compound, 3,5-Dibromo-1-methyl-1H-1,2,4-triazole, and potentially the regioisomer, 3-Bromo-1-methyl-1H-1,2,4-triazole.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will allow you to track the consumption of the starting material and the formation of the product and any byproducts.
Q4: What are the recommended purification techniques?
A4: Purification can typically be achieved by column chromatography on silica gel.[1] A solvent system such as a gradient of petroleum ether and ethyl acetate is often effective in separating the desired product from impurities.[1] Recrystallization from a suitable solvent system can also be employed for further purification.
Experimental Protocols
Synthesis of 1-methyl-1H-1,2,4-triazole (Starting Material)
A common method for the synthesis of 1-methyl-1H-1,2,4-triazole is the N-alkylation of 1,2,4-triazole. This can be achieved by reacting 1,2,4-triazole with a methylating agent such as dimethyl carbonate or chloromethane in the presence of a base like potassium hydroxide.[1][2]
General Protocol for the Bromination of 1-methyl-1H-1,2,4-triazole (Adapted)
To a suspension of 1-methyl-1H-1,2,4-triazole in carbon tetrachloride (CCl₄), add 1.1 equivalents of N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide.[1] Heat the mixture to reflux and monitor the reaction by TLC. Upon completion, cool the reaction mixture and filter to remove succinimide. The filtrate is then concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (e.g., using a petroleum ether-ethyl acetate eluent system) to yield this compound.[1]
Data Presentation
Table 1: Physicochemical Data of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₃H₄BrN₃ | 161.99 | 16681-72-4 |
| 3,5-Dibromo-1-methyl-1H-1,2,4-triazole | C₃H₃Br₂N₃ | 240.88 | 23579-79-5 |
| 3-Bromo-1-methyl-1H-1,2,4-triazole | C₃H₄BrN₃ | 161.99 | 56616-91-2 |
| 1-methyl-1H-1,2,4-triazole | C₃H₅N₃ | 83.09 | 6086-21-1 |
Table 2: Representative Yields for Bromination of 1-Aryl-1H-1,2,4-triazoles[1]
| Starting Material | Product | Yield (%) |
| 1-(4-methoxyphenyl)-1H-1,2,4-triazole | 5-Bromo-1-(4-methoxyphenyl)-1H-1,2,4-triazole | 52 |
| 1-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole | 5-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole | 68 |
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Reaction pathways showing the formation of the desired product and common side products.
References
Technical Support Center: Suzuki Coupling with Brominated Triazoles
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Suzuki-Miyaura cross-coupling of brominated triazoles.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a brominated triazole is giving a low yield. What are the most common causes?
A1: Low yields in Suzuki couplings of brominated triazoles can stem from several factors:
-
Catalyst Inactivity: The palladium catalyst may be deactivated or poisoned. Ensure you are using a fresh, high-quality catalyst and maintaining an inert atmosphere throughout the reaction.[1]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and often substrate-specific. A systematic screening of these parameters is recommended to find the optimal combination for your specific brominated triazole.[2][3]
-
Poor Solubility: The brominated triazole, boronic acid, or other reagents may have poor solubility in the chosen solvent, hindering the reaction.[1][4]
-
Side Reactions: Competing side reactions such as protodeboronation of the boronic acid, dehalogenation of the brominated triazole, or homocoupling of the starting materials can consume reactants and reduce the yield of the desired product.[1][2]
Q2: What is the best palladium catalyst and ligand combination for the Suzuki coupling of brominated triazoles?
A2: While there is no single "best" combination for all substrates, some general guidelines can be followed. For heteroaryl couplings, palladium catalysts with bulky, electron-rich phosphine ligands are often effective.[2][5] Commonly successful combinations include:
-
Pd(PPh₃)₄: A versatile and frequently used catalyst.[6]
-
Pd(dppf)Cl₂: Often effective for couplings involving bromo-heterocycles.[5]
-
Buchwald Ligands (e.g., XPhos, SPhos): These electron-rich and sterically hindered ligands can accelerate the oxidative addition step, which can be challenging with electron-deficient heterocycles.[2]
-
N-Heterocyclic Carbene (NHC) Palladium Complexes: These have shown to be effective for the Suzuki-Miyaura cross-coupling of halo-1,2,3-triazoles, even in aqueous media.[7]
Q3: How do I choose the right base for my reaction?
A3: The base plays a crucial role in activating the boronic acid for the transmetalation step.[8] The choice of base can significantly impact the reaction's success. A screening of different bases is often necessary. Common choices include:
-
Carbonates: K₂CO₃, Na₂CO₃, and Cs₂CO₃ are widely used. Cs₂CO₃ is a stronger base and can be more effective for challenging couplings.[2][8]
-
Phosphates: K₃PO₄ is another strong base that is often successful, sometimes with the beneficial presence of a small amount of water.[2][8]
-
Fluorides: KF can be a milder option, particularly if your substrate is sensitive to stronger bases.[4][9]
Q4: What solvent system should I use for the Suzuki coupling of brominated triazoles?
A4: The solvent must be able to dissolve all reaction components. Aprotic polar solvents are commonly employed. Often, a mixture of an organic solvent with water is beneficial.[2][10] Consider screening the following:
Q5: I am observing significant side products like homocoupling and dehalogenation. How can I minimize these?
A5: The formation of side products is a common issue. To minimize them:
-
Dehalogenation: This occurs when the bromine is replaced by a hydrogen atom. It can be caused by harsh reaction conditions. Try lowering the temperature, shortening the reaction time, or screening different catalyst/ligand systems.[1] Ensure your solvents are dry, as protic sources can contribute to this side reaction.[5]
-
Homocoupling: This is the coupling of two boronic acid molecules. It can be more prevalent with the use of Pd(II) precatalysts during their in-situ reduction to the active Pd(0) species. Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue.[5]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the Suzuki coupling of brominated triazoles.
Problem: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Ensure rigorous exclusion of air and moisture by using an inert atmosphere (e.g., Argon or Nitrogen).[1][13] |
| Incorrect Base/Solvent Combination | Screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF).[2][4][8] The optimal choice is highly substrate-dependent. |
| Poor Solubility of Reagents | Try different solvents or solvent mixtures to ensure all components are fully dissolved at the reaction temperature.[1][4] |
| Low Reaction Temperature | Gradually increase the reaction temperature. For sluggish reactions, microwave irradiation can be highly effective in reducing reaction times and improving yields.[5][14][15] |
| Boronic Acid Instability (Protodeboronation) | Use a slight excess of the boronic acid (1.2-1.5 equivalents). Ensure the reaction is not run for an excessively long time. |
Problem: Significant Side Product Formation
| Potential Cause | Suggested Solution |
| Dehalogenation of Brominated Triazole | Lower the reaction temperature and/or shorten the reaction time.[1] Screen different palladium catalysts and ligands, as some are more prone to this side reaction.[5] |
| Homocoupling of Boronic Acid | Consider using a Pd(0) catalyst source like Pd(PPh₃)₄.[5] Ensure the reaction is carried out under strictly anaerobic conditions. |
| Double Cross-Coupling (for di-brominated triazoles) | To achieve mono-coupling, consider using a starting material with halogens of different reactivity (e.g., 4-bromo-5-iodo-1,2,3-triazole) to leverage the higher reactivity of the C-I bond.[12] Use stoichiometric or slightly less than one equivalent of the boronic acid. |
Quantitative Data Summary
The following table summarizes reaction conditions from literature for successful Suzuki couplings involving brominated triazoles and related heterocycles. Note that optimal conditions are substrate-dependent and this table should be used as a starting point for optimization.
| Brominated Heterocycle | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromo-5-iodo-1,2,3-triazole derivative | Various Arylboronic acids | - | - | K₃PO₄ | Acetonitrile/H₂O | - | - | >90 |
| 4-Alkyl-3,5-dibromo-4H-1,2,4-triazole | Various Arylboronic acids | Pd(PPh₃)₄ (5) | - | Choline-OH | Toluene | MW | 5-7 min | - |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | - | Good |
| Brominated Oxazole | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane | 120 (MW) | 20 min | - |
Experimental Protocol: Microwave-Assisted Suzuki Coupling of a Brominated Triazole
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Brominated triazole (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Microwave vial with a magnetic stir bar
Procedure:
-
Reagent Preparation: To a microwave vial, add the brominated triazole, arylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent to the vial via syringe.
-
Microwave Irradiation: Place the vial in the microwave reactor. Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 10-30 minutes) with stirring.[5]
-
Work-up:
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.[5]
-
Wash the filtrate with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to obtain the desired coupled product.[5]
-
Analysis: Characterize the purified product by standard analytical techniques (NMR, LC-MS, etc.).
Troubleshooting Workflow
Caption: Troubleshooting workflow for Suzuki coupling of brominated triazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. eurekaselect.com [eurekaselect.com]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 5-Bromo-1-methyl-1H-1,2,4-triazole
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the Buchwald-Hartwig amination of 5-Bromo-1-methyl-1H-1,2,4-triazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in a Buchwald-Hartwig amination?
A1: The 1,2,4-triazole ring system presents unique challenges in palladium-catalyzed cross-coupling reactions. The multiple nitrogen atoms can act as ligands for the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This can result in low or no conversion. Additionally, the electron-deficient nature of the triazole ring can influence the reactivity of the C-Br bond. Careful selection of the ligand and reaction conditions is crucial to favor the desired catalytic cycle over catalyst sequestration.
Q2: How do I select the appropriate catalyst and ligand for the amination of this substrate?
A2: The choice of ligand is critical for a successful amination of this compound. Sterically hindered and electron-rich phosphine ligands are generally preferred as they can promote the desired oxidative addition and reductive elimination steps while minimizing catalyst inhibition by the triazole nitrogen atoms.
-
For primary and secondary alkylamines: Ligands such as RuPhos, XPhos, or BrettPhos are often effective.
-
For anilines and other less nucleophilic amines: Josiphos-type ligands or N-heterocyclic carbene (NHC) ligands may provide better results. The use of pre-catalysts, such as G3 or G4 palladacycles, is highly recommended for their stability and ability to reliably generate the active Pd(0) species.
Q3: Which base and solvent combination is a good starting point for this reaction?
A3: A strong, non-nucleophilic base is typically required for the deprotonation of the amine in the catalytic cycle.
-
Bases: Sodium tert-butoxide (NaOtBu) is a common and effective choice. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may require higher reaction temperatures or longer reaction times.
-
Solvents: Anhydrous, aprotic solvents are standard for Buchwald-Hartwig aminations. Toluene and 1,4-dioxane are common choices. Tetrahydrofuran (THF) can also be used, but may sometimes lead to lower yields. It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.
Q4: What are common side reactions and how can they be minimized?
A4: A common side reaction is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom. This can be minimized by:
-
Optimizing the Base: Using a weaker or less sterically hindered base can sometimes reduce this side reaction.
-
Lowering the Reaction Temperature: Higher temperatures can promote side reactions.
-
Screening Ligands: Some ligands are more prone to promoting hydrodehalogenation than others.
Another potential side reaction is the homocoupling of the amine. This can often be suppressed by carefully controlling the reaction temperature and the stoichiometry of the reactants.
Troubleshooting Guide
Issue 1: Low or No Conversion
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium precursor and ligand are of high quality and have been stored under an inert atmosphere. The active Pd(0) species is sensitive to oxygen. Consider using a pre-catalyst for more reliable generation of the active species. |
| Catalyst Inhibition | The nitrogen atoms of the triazole ring may be coordinating to the palladium center, inhibiting catalysis. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos) to shield the metal center. |
| Insufficient Reaction Temperature | Cautiously increase the temperature in 10°C increments. Monitor for decomposition of starting materials or product. Microwave irradiation can sometimes be effective in driving the reaction to completion at lower overall reaction times. |
| Inappropriate Base | If using a weaker base like Cs₂CO₃ or K₃PO₄, the basicity may be insufficient. Consider switching to a stronger base such as NaOtBu or LHMDS, provided your substrate is stable under these conditions. |
| Poor Reagent/Solvent Quality | Ensure all reagents are pure and the solvent is anhydrous and degassed. Trace amounts of water or oxygen can deactivate the catalyst. |
Issue 2: Significant Side Product Formation (e.g., Hydrodehalogenation)
| Potential Cause | Troubleshooting Steps |
| Base is too Strong or Sterically Hindered | Switch to a weaker base (e.g., from NaOtBu to Cs₂CO₃) or a less sterically demanding base. |
| High Reaction Temperature | Lower the reaction temperature. While this may slow down the desired reaction, it can disproportionately reduce the rate of side reactions. |
| Ligand Choice | Screen different phosphine ligands. Some ligands may favor the desired C-N bond formation over competing pathways. |
Data Presentation
The following tables provide representative data for the Buchwald-Hartwig amination of related bromo-heterocycles, which can serve as a strong starting point for optimizing the reaction of this compound.
Table 1: Effect of Ligand and Base on the Amination of Bromo-heterocycles.
| Entry | Aryl Bromide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 5-Bromo-1,2,3-triazole derivative | p-Toluidine | (THP-Dipp)Pd(cinn)Cl (2) | - | NaOtBu (3) | 1,4-Dioxane | 120 | >95 |
| 2 | 4-Bromo-1H-imidazole | Aniline | Pd₂(dba)₃ (1.5) | tBuBrettPhos (3.6) | LHMDS (2.2) | THF | RT | 87 |
| 3 | 2-Bromobenzothiazole | Piperidine | Pd₂(dba)₃ (1) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 92 |
| 4 | 3-Bromothiophene | Aniline | Pd₂(dba)₃ (0.5) | RuPhos (2) | NaOtBu (1.4) | Toluene | 100 | 95 |
Data is compiled from analogous reactions in the literature and should be used as a guide for optimization.
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of this compound
Reagents and Equipment:
-
This compound
-
Amine of choice
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[1]
-
Reagent Addition: Under the inert atmosphere, add this compound (1.0 equiv), the amine (1.2 equiv), and the base (1.5-2.0 equiv).[1]
-
Solvent Addition: Add the anhydrous solvent via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium and inorganic salts.
-
Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography.
Visualizations
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Caption: A decision tree for troubleshooting low-yield reactions.
References
Technical Support Center: Purification of 5-Bromo-1-methyl-1H-1,2,4-triazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 5-Bromo-1-methyl-1H-1,2,4-triazole.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the purification of this compound.
Problem: Low Yield After Synthesis and Initial Work-up
-
Question: I have a low yield of crude this compound after the initial aqueous work-up. What could be the issue?
-
Answer: This is often due to the polar nature of the triazole ring, which can lead to partial solubility in the aqueous phase. To mitigate this, consider the "salting out" effect by saturating the aqueous layer with sodium chloride before extraction. This decreases the solubility of the organic compound in the aqueous phase, driving it into the organic layer. Additionally, ensure the pH of the aqueous layer is neutral or slightly basic if your compound has any acidic protons that could form a more water-soluble salt. Using a more polar organic solvent for extraction, such as ethyl acetate, can also improve recovery.
Problem: Difficulty with Recrystallization
-
Question: My this compound is "oiling out" instead of forming crystals during recrystallization. How can I fix this?
-
Answer: "Oiling out" typically occurs when the melting point of the compound is lower than the boiling point of the chosen solvent, or when the solution is highly impure. To address this, try using a solvent system with a lower boiling point or a co-solvent mixture. Ensure the compound is fully dissolved in the minimum amount of hot solvent. Slow cooling is crucial; allow the solution to cool to room temperature gradually before placing it in an ice bath. If the problem persists, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can help induce crystallization.
-
Question: After recrystallization, my yield is very low. What are the common causes and solutions?
-
Answer: A low recrystallization yield is often due to using too much solvent or selecting a solvent in which your compound is too soluble, even at low temperatures. To improve your yield, use the minimum amount of hot solvent necessary to dissolve the crude product. You can also try to recover a second crop of crystals by concentrating the mother liquor and cooling it again.
Problem: Challenges with Column Chromatography
-
Question: I am having trouble separating this compound from its impurities using column chromatography. The spots are streaking on the TLC plate. What should I do?
-
Answer: Streaking on a TLC plate, and by extension, poor separation on a column, often indicates that the compound is too polar for the chosen mobile phase. To resolve this, you can gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. Adding a small amount of a more polar solvent like methanol to the eluent can also help. Ensure your compound is fully dissolved in a minimal amount of the mobile phase before loading it onto the column.
-
Question: My product is co-eluting with an impurity. How can I improve the separation?
-
Answer: Co-elution can occur if the impurity has a similar polarity to your product. A common impurity in the synthesis of N-alkylated triazoles is the formation of an isomeric product. To improve separation, you can try using a shallower solvent gradient during elution. If that doesn't work, consider switching to a different solvent system or a different stationary phase, such as alumina. In some cases, high-performance liquid chromatography (HPLC) may be necessary for complete separation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the purification of this compound?
A1: Common impurities can include unreacted starting materials, by-products from the reaction, and potentially the isomeric product, 5-Bromo-2-methyl-2H-1,2,4-triazole. The presence of isomers can be particularly challenging as they often have very similar physical properties to the desired product.
Q2: How can I assess the purity of my this compound?
A2: A combination of techniques is recommended for purity assessment. Thin-layer chromatography (TLC) is a quick and effective method for initial purity checks and for optimizing column chromatography conditions. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is often used. To confirm the structure and identity of the purified compound, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential.
Q3: What are some suitable solvent systems for the recrystallization of this compound?
A3: The choice of solvent depends on the impurity profile. However, a good starting point is to test solvent systems where the compound is sparingly soluble at room temperature but highly soluble when hot. Some potential solvent systems to explore include ethyl acetate/hexane, isopropanol/water, or toluene.
Q4: What are the key parameters to consider when developing a column chromatography method for this compound?
A4: The key parameters are the choice of stationary phase (silica gel is common), the eluent system, and the column loading. It is crucial to first develop a good separation on a TLC plate to determine the optimal eluent polarity. Aim for an Rf value of around 0.2-0.4 for your product. Do not overload the column, as this will lead to poor separation.
Data Presentation
Table 1: Suggested Solvent Systems for Recrystallization
| Solvent System | Properties |
| Ethyl Acetate / Hexane | Good for compounds of moderate polarity. Hexane acts as an anti-solvent. |
| Isopropanol / Water | Suitable for polar compounds. Water is used as the anti-solvent. |
| Toluene | Can be effective for compounds with aromatic character. |
| Dichloromethane / Hexane | Dichloromethane provides good solubility, while hexane reduces it. |
Table 2: Example Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Eluent System | Gradient of 20% to 60% Ethyl Acetate in Hexane |
| TLC Rf Value (Target) | ~0.3 in 40% Ethyl Acetate/Hexane |
| Sample Loading | <5% of silica gel weight |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (refer to Table 1).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Protocol 2: General Column Chromatography Procedure
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Dissolve the crude compound in a minimal amount of the eluent and load it onto the column.
-
Begin elution with the low-polarity solvent, collecting fractions.
-
Gradually increase the polarity of the eluent according to the gradient determined by TLC analysis.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
preventing dehalogenation of 5-Bromo-1-methyl-1H-1,2,4-triazole during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the dehalogenation of 5-Bromo-1-methyl-1H-1,2,4-triazole during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem?
A1: Dehalogenation is an undesired side reaction where the bromine atom on this compound is replaced by a hydrogen atom, yielding 1-methyl-1H-1,2,4-triazole. This is problematic as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process due to the formation of a significant byproduct. This side reaction is common in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2]
Q2: What are the primary causes of dehalogenation during my reaction?
A2: Dehalogenation is typically promoted by several factors within the reaction conditions. These can include the choice of solvent, base, palladium catalyst, and ligand, as well as reaction temperature and duration.[1] For instance, solvents like dioxane and DMF have been observed to increase dehalogenation compared to less polar solvents like toluene.[2][3] High temperatures, prolonged reaction times, and the presence of impurities that can act as proton or hydride sources also contribute to this side reaction.[1]
Q3: Can the choice of palladium catalyst and ligand influence the extent of dehalogenation?
A3: Absolutely. The selection of the catalyst and ligand system is critical. Older, "one-size-fits-all" catalysts like Pd(PPh₃)₄ can be less effective and lead to more side reactions.[3] Modern catalytic systems, particularly those employing bulky, electron-rich phosphine ligands (e.g., dppf, Xantphos) or N-heterocyclic carbene (NHC) ligands, can significantly suppress dehalogenation.[1][3][4] These ligands promote the desired reductive elimination step in the catalytic cycle, which outcompetes the dehalogenation pathway.[5]
Q4: How does the choice of base affect the dehalogenation of this compound?
A4: The base plays a crucial role. Strong bases, such as sodium tert-butoxide (NaOtBu), can sometimes promote dehalogenation.[4][6] It is often beneficial to screen weaker inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃), which can be effective for the coupling reaction while minimizing the undesired debromination.[1][7]
Q5: Are there any palladium-free methods to avoid this issue?
A5: While palladium catalysis is the most common approach for cross-coupling reactions, other transition metals like copper can be used for certain C-N and C-O bond formations (e.g., Ullmann condensation).[1] However, these methods have their own substrate scopes and limitations. For C-C bond formation, exploring different catalytic systems remains the primary strategy.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and minimize the dehalogenation of this compound.
Problem: Significant dehalogenation of this compound is observed by TLC or LC-MS analysis.
Below is a workflow to address this issue. Start with the first suggested solution and proceed sequentially if the problem persists.
Caption: Troubleshooting workflow for dehalogenation.
Data Presentation
The following tables summarize the qualitative and illustrative quantitative effects of various reaction parameters on the dehalogenation of brominated heterocycles. Note: The yield percentages are illustrative and will vary based on the specific coupling partners and reaction scale.
Table 1: Effect of Solvent Choice
| Solvent | Polarity | Typical Observation | Illustrative Product Yield | Illustrative Dehalogenation (%) |
| Toluene | Low | Often suppresses dehalogenation.[3] | 75% | <10% |
| Dioxane | Medium | Can promote dehalogenation.[2][3] | 50% | 25-35% |
| DMF | High (Aprotic) | Can promote dehalogenation.[2][3] | 45% | 30-40% |
Table 2: Effect of Ligand Choice for Palladium Catalyst
| Ligand | Key Feature | Typical Observation | Illustrative Product Yield | Illustrative Dehalogenation (%) |
| PPh₃ | Less Bulky | Prone to dehalogenation, especially at high temperatures.[3] | 30-40% | >40% |
| dppf | Bulky, Bidentate | Reduces dehalogenation by favoring reductive elimination.[3] | 70% | 10-15% |
| Xantphos | Bulky, Wide Bite Angle | Highly effective at suppressing dehalogenation.[1] | 80% | <10% |
| NHC Ligands (e.g., IPr) | Sterically Hindered | Very active and can minimize side reactions.[4] | >85% | <5% |
Table 3: Effect of Base Choice
| Base | Strength | Typical Observation | Illustrative Product Yield | Illustrative Dehalogenation (%) |
| NaOtBu | Strong | Can be aggressive and may promote dehalogenation.[4][6] | 65% | 20% |
| K₃PO₄ | Moderate | A milder alternative, often effective in suppressing dehalogenation.[1] | 80% | <10% |
| K₂CO₃ | Weak | Good choice for Suzuki couplings, minimizes side reactions.[7] | 78% | <10% |
| Cs₂CO₃ | Moderate | Generally effective, but can be substrate-dependent.[1][6] | 75% | 5-15% |
Key Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, optimized to minimize dehalogenation. Researchers should adapt these to their specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol aims to couple this compound with an arylboronic acid.
-
Vessel Preparation : To a dry reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the boronic acid (1.2-1.5 equiv.).
-
Reagent Addition : Add this compound (1.0 equiv.) and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere : Seal the vial and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition : Add degassed toluene (or a toluene/water mixture, e.g., 10:1 v/v). The solvent should be dry and high-purity.[2][3]
-
Reaction : Heat the reaction mixture to the desired temperature (start with 80-90 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Avoid unnecessarily long reaction times.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol aims to couple this compound with a primary or secondary amine.
-
Catalyst Preparation : In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., Xantphos, 2-4 mol%) to a dry reaction vessel.[1]
-
Reagent Addition : Add the base (e.g., K₃PO₄, 1.5 equiv.). Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.3 equiv.).
-
Inert Atmosphere : Seal the vessel, then evacuate and backfill with argon three times.
-
Solvent Addition : Add degassed, anhydrous toluene.
-
Reaction : Heat the mixture to 90-110 °C and monitor progress carefully by TLC or LC-MS to avoid prolonged heating after completion.[1]
-
Work-up : Cool the reaction to room temperature. Carefully quench with water and extract with an organic solvent.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the chemical pathways and logical relationships involved in the dehalogenation side reaction.
Caption: Competing pathways in a Pd-catalyzed cross-coupling cycle.
Caption: Factors influencing desired coupling vs. dehalogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 5-Bromo-1-methyl-1H-1,2,4-triazole in Solution
Welcome to the technical support center for 5-Bromo-1-methyl-1H-1,2,4-triazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on information from various chemical suppliers, it is recommended to store solid this compound at 2-8°C to ensure its long-term stability. For solutions, it is advisable to prepare them fresh. If short-term storage is necessary, refrigeration at 2-8°C and protection from light are recommended.
Q2: In which solvents can I dissolve this compound?
A2: While specific solubility data is limited, halogenated triazoles are generally soluble in a range of organic solvents. Common solvents to consider would be methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO). The choice of solvent may impact the stability of the compound, and it is recommended to perform preliminary stability assessments in the desired solvent system.
Q3: What are the initial signs of degradation of this compound in my solution?
A3: Visual indicators of degradation can include a change in the color of the solution or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to monitor the purity and concentration of your solution over time.
Q4: How stable is the 1,2,4-triazole ring itself?
A4: The 1,2,4-triazole ring is an aromatic heterocycle, which generally imparts a degree of stability to the molecule. However, the stability can be influenced by substituents on the ring and the conditions to which it is exposed.
Troubleshooting Guide for Stability Issues
This guide addresses common problems encountered during the handling and use of this compound in solution.
Problem 1: I am observing a loss of compound concentration in my solution over a short period.
-
Potential Cause: The compound may be unstable under your current storage or experimental conditions. Factors such as temperature, pH, light exposure, and the presence of oxidizing agents can contribute to degradation.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure your solution is stored at the recommended temperature (2-8°C) and protected from light.
-
Solvent Selection: Consider the possibility of solvent-induced degradation. If possible, test the stability in an alternative solvent.
-
pH of the Medium: The stability of nitrogen-containing heterocycles can be pH-dependent. If your solution is aqueous or buffered, the pH may be promoting hydrolysis or other degradation pathways. It is advisable to determine the optimal pH range for stability.
-
Perform a Forced Degradation Study: To systematically identify the factors causing instability, a forced degradation study is recommended. See the detailed protocol below.
-
Problem 2: I am seeing unexpected peaks in my HPLC analysis of a solution of this compound.
-
Potential Cause: These new peaks likely represent degradation products. The conditions of your experiment or storage may be causing the parent compound to break down.
-
Troubleshooting Steps:
-
Hypothesize Degradation Pathways: Based on the structure of this compound, potential degradation pathways include:
-
Hydrolysis: The carbon-bromine bond may be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the formation of 1-methyl-1H-1,2,4-triazol-5-ol.
-
Photodegradation: Exposure to UV or even ambient light can sometimes lead to the cleavage of bonds or ring-opening reactions in heterocyclic compounds.
-
Oxidation: The triazole ring could be susceptible to oxidative degradation, especially in the presence of oxidizing agents or under conditions that generate reactive oxygen species.
-
-
Characterize Degradants: If possible, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the unknown peaks and infer their structures.
-
Optimize Conditions: Once you have an idea of the degradation pathway, you can take steps to mitigate it. For example, if hydrolysis is suspected, adjusting the pH or using an aprotic solvent may help. If photodegradation is the issue, ensure all work is done under light-protected conditions.
-
Data on Potential Instabilities and Storage
| Parameter | Recommendation/Potential Instability | Rationale |
| Temperature | Store solid at 2-8°C. Prepare solutions fresh and store at 2-8°C for short periods. | Higher temperatures can accelerate degradation reactions. Some triazole derivatives show thermal decomposition at elevated temperatures[1][2]. |
| pH | Avoid strongly acidic or basic conditions. Buffer solutions to a neutral pH if possible. | The stability of nitrogen-containing heterocycles can be highly pH-dependent[3][4]. Acidic or basic conditions can catalyze hydrolysis of the C-Br bond. |
| Light | Protect solutions from light. Use amber vials or cover containers with aluminum foil. | Azole compounds can be susceptible to photodegradation[5]. |
| Oxidizing Agents | Avoid contact with strong oxidizing agents (e.g., hydrogen peroxide). | The triazole ring system can be susceptible to oxidative degradation[6][7]. |
| Solvent | Use high-purity, anhydrous solvents when possible. | The choice of solvent can influence the rate and pathway of degradation[8][9][10]. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound in a specific solution. The goal is to induce 5-20% degradation to identify potential degradation products and pathways.[11][12][13]
1. Materials and Reagents:
-
This compound
-
Chosen solvent (e.g., water, methanol, acetonitrile)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
pH meter
-
Temperature-controlled oven or water bath
-
Photostability chamber
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light, for a defined period.
-
At each time point, withdraw a sample and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a sample of the stock solution in a temperature-controlled oven (e.g., 80°C).
-
At each time point, withdraw a sample, cool it to room temperature, and dilute for HPLC analysis.
-
-
Photodegradation:
-
Expose a sample of the stock solution to a light source in a photostability chamber, as per ICH Q1B guidelines.[14]
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At each time point, withdraw samples from both the exposed and control solutions and dilute for HPLC analysis.
-
4. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
-
Calculate the percentage of degradation at each time point for each stress condition.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Logical workflow for troubleshooting stability issues.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Investigation of the thermal decomposition and stability of energetic 1,2,4-triazole derivatives using a UV laser based pulsed photoacoustic technique - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. jocpr.com [jocpr.com]
- 3. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Jagiellonian University Repository [ruj.uj.edu.pl]
- 6. Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alprazolam - Wikipedia [en.wikipedia.org]
- 8. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The solvent stability of bromovirus allows for delivery of hydrophobic chemotherapeutic drugs - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ema.europa.eu [ema.europa.eu]
Technical Support Center: Scale-up Synthesis of 5-Bromo-1-methyl-1H-1,2,4-triazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scale-up synthesis of 5-Bromo-1-methyl-1H-1,2,4-triazole.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for the scale-up production of this compound?
A1: The most common and scalable approach involves a two-step synthesis. The first step is the methylation of 1H-1,2,4-triazole to produce 1-methyl-1H-1,2,4-triazole. The second step is the regioselective bromination of 1-methyl-1H-1,2,4-triazole to yield the desired 5-bromo isomer. Careful control of reaction conditions is crucial to maximize the yield of the desired product and minimize the formation of isomers.
Q2: What are the primary safety concerns when handling the reagents for this synthesis on a larger scale?
A2: The primary safety concern is the handling of brominating agents such as N-Bromosuccinimide (NBS) or liquid bromine. Bromine is highly corrosive, toxic, and a strong oxidizing agent.[1][2][3] All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5] Have a quenching agent, such as sodium thiosulfate solution, readily available in case of spills.[2]
Q3: How can I minimize the formation of the 3-Bromo-1-methyl-1H-1,2,4-triazole isomer?
A3: Regioselectivity in the bromination of 1-methyl-1H-1,2,4-triazole can be influenced by the choice of brominating agent and reaction conditions. Using a less reactive brominating agent and controlling the reaction temperature may favor the formation of the 5-bromo isomer. The use of N-Bromosuccinimide (NBS) with a radical initiator in a non-polar solvent is a common method for achieving regioselective bromination on similar heterocyclic systems.
Q4: What are the recommended purification methods for the final product on a large scale?
A4: While column chromatography is effective at the lab scale, it can be cumbersome and expensive for large-scale purification. Alternative methods for purifying brominated triazoles include recrystallization from an appropriate solvent system or purification via salt formation. A patented method for purifying triazoles involves creating a slurry of an alkali metal salt of the triazole in an alcohol, which can be an effective large-scale technique.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of 1-methyl-1H-1,2,4-triazole (Step 1) | - Incomplete methylation reaction.- Formation of the 4-methyl isomer. | - Ensure anhydrous conditions.- Use a slight excess of the methylating agent.- Optimize the base and solvent system. Alkylation with methyl sulfate in the presence of sodium hydroxide can lead to a mixture of 1-methyl and 4-methyl isomers.[1]- Monitor the reaction progress using TLC or GC-MS. |
| Incomplete bromination (Step 2) | - Insufficient brominating agent.- Low reaction temperature.- Deactivation of the brominating agent. | - Add the brominating agent portion-wise to maintain its activity.- Gradually increase the reaction temperature while monitoring for side product formation.- Ensure the starting material is dry and the solvent is anhydrous. |
| Formation of multiple brominated products | - Lack of regioselectivity.- Over-bromination (di-brominated products). | - Use a milder brominating agent like NBS.- Control the stoichiometry of the brominating agent carefully (use 1.0-1.1 equivalents).- Perform the reaction at a lower temperature. |
| Difficulties in separating 3-bromo and 5-bromo isomers | - Similar polarities of the isomers. | - Optimize the mobile phase for column chromatography (e.g., using a gradient elution).- Consider preparative HPLC for higher purity.- Attempt fractional crystallization with different solvent systems. |
| Product decomposition during workup or purification | - Presence of residual acid or base.- High temperatures during solvent removal. | - Neutralize the reaction mixture thoroughly during workup.- Use a rotary evaporator at a reduced pressure and moderate temperature for solvent removal.- Store the purified product in a cool, dark, and dry place. |
Experimental Protocols
Step 1: Synthesis of 1-methyl-1H-1,2,4-triazole
A detailed method for the synthesis of 1-methyl-1,2,4-triazole involves the nucleophilic substitution of 1,2,4-triazole with chloromethane in the presence of a strong base like potassium hydroxide.[4]
Materials:
-
1,2,4-Triazole
-
Potassium hydroxide (KOH)
-
Chloromethane (or methyl iodide)
-
Suitable solvent (e.g., DMF or Acetonitrile)
Procedure:
-
In a suitably sized reactor, dissolve 1,2,4-triazole and potassium hydroxide in the chosen solvent.
-
Cool the mixture to the desired temperature (e.g., 0-10 °C).
-
Slowly add the methylating agent (e.g., chloromethane) to the reaction mixture while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-methyl-1H-1,2,4-triazole.
-
Purify the crude product by distillation or column chromatography.
Step 2: Bromination of 1-methyl-1H-1,2,4-triazole
A general procedure for the bromination of a 1-substituted-1H-[1][4][6]triazole can be adapted for this synthesis.[7]
Materials:
-
1-methyl-1H-1,2,4-triazole
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (radical initiator)
-
Carbon tetrachloride (CCl4) or another suitable non-polar solvent
Procedure:
-
To a suspension of 1-methyl-1H-1,2,4-triazole in carbon tetrachloride, add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.[7]
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.[7]
-
Once the starting material is consumed, cool the reaction mixture to room temperature.[7]
-
Filter the mixture to remove succinimide.[7]
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.[7]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 2. Copper-Mediated Radiobromination of (Hetero)Aryl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromination - Wordpress [reagents.acsgcipr.org]
- 4. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google Patents [patents.google.com]
- 5. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 5-Bromo-1-methyl-1H-1,2,4-triazole
This technical support center provides troubleshooting guidance and frequently asked questions for the identification of impurities in 5-Bromo-1-methyl-1H-1,2,4-triazole by High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential impurities in a sample of this compound?
A1: Based on common synthetic routes, the primary impurities may include unreacted starting materials, intermediates, and byproducts of side reactions. These can include:
-
1,2,4-Triazole: The initial starting material.
-
1-methyl-1H-1,2,4-triazole: The unbrominated intermediate.
-
4-methyl-4H-1,2,4-triazole: A regioisomeric byproduct of the methylation step.[1]
-
1,4-dimethyl-1,2,4-triazolium iodide: An over-alkylation (quaternization) product.[1]
-
Dibrominated species: Products of over-bromination.
Q2: What type of HPLC column is recommended for the analysis of this compound and its impurities?
A2: A reversed-phase C18 column is a suitable choice for separating this compound from its more polar impurities.[2][3] The non-polar stationary phase will provide good retention for the main compound and allow for effective separation from earlier eluting, more polar impurities.
Q3: What is a typical mobile phase for this type of analysis?
A3: A common mobile phase for the analysis of triazole compounds is a gradient of acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape and reproducibility.[2]
Q4: At what wavelength should I monitor the separation?
A4: A UV detector set at a low wavelength, such as 210 nm, is a good starting point for detecting the triazole ring system present in the main compound and its related impurities.[2]
Troubleshooting Guide
Issue 1: An unexpected peak is observed in my chromatogram.
-
Question: I am seeing an unexpected peak in my chromatogram. How can I identify it?
-
Answer:
-
Check Retention Time: Compare the retention time of the unexpected peak to the retention times of known potential impurities (see Table 1).
-
Spiking: Inject a sample spiked with a small amount of a suspected impurity standard. If the peak area of the unknown peak increases, you have likely identified it.
-
Mass Spectrometry (MS): If available, couple your HPLC to a mass spectrometer. The mass-to-charge ratio of the unknown peak can help in its identification.
-
Review Synthesis Route: Carefully review the synthetic pathway to anticipate other potential byproducts or unreacted reagents.
-
Issue 2: Poor peak shape (tailing or fronting) is observed for the main peak.
-
Question: My peak for this compound is tailing. What can I do to improve it?
-
Answer:
-
Adjust Mobile Phase pH: Peak tailing for basic compounds like triazoles can be due to interactions with residual silanols on the column. Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid to the mobile phase can help protonate the analyte and minimize these interactions.
-
Check for Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent like 100% acetonitrile.
-
Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
-
Column Degradation: If the problem persists, the column itself may be degraded and may need to be replaced.
-
Issue 3: Retention times are shifting between injections.
-
Question: The retention times for my peaks are not consistent across different runs. What could be the cause?
-
Answer:
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of equilibration.
-
Mobile Phase Preparation: Inconsistent mobile phase composition can lead to shifting retention times. Ensure accurate and consistent preparation of your mobile phase. If using a gradient, ensure the pump is mixing the solvents correctly.
-
Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven will provide a stable temperature environment.
-
Pump Issues: Check for leaks in the pump or fluctuations in the flow rate.
-
Data Presentation
Table 1: Hypothetical HPLC Data for this compound and Potential Impurities
| Compound Name | Structure | Molecular Weight | Expected Elution Order | Hypothetical Retention Time (min) |
| 1,2,4-Triazole | C₂H₃N₃ | 69.07 | 1 | 2.5 |
| 4-methyl-4H-1,2,4-triazole | C₃H₅N₃ | 83.09 | 2 | 3.8 |
| 1-methyl-1H-1,2,4-triazole | C₃H₅N₃ | 83.09 | 3 | 4.5 |
| This compound | C₃H₄BrN₃ | 161.99 | 4 | 8.2 |
| Dibromo-1-methyl-1H-1,2,4-triazole | C₃H₃Br₂N₃ | 240.88 | 5 | 11.5 |
Experimental Protocols
HPLC Method for Impurity Profiling
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Troubleshooting logic for common HPLC issues.
References
managing reaction temperature for selective synthesis of 5-Bromo-1-methyl-1H-1,2,4-triazole derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing reaction temperature during the selective synthesis of 5-Bromo-1-methyl-1H-1,2,4-triazole derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, with a focus on the critical role of reaction temperature.
| Problem | Potential Cause | Recommended Solutions |
| Low or No Yield of Desired Product | Incomplete Reaction: The reaction temperature may be too low, or the reaction time too short. | Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Consider extending the reaction time. |
| Decomposition: High temperatures can lead to the decomposition of starting materials or the desired product. | If decomposition is suspected (e.g., formation of dark-colored byproducts), reduce the reaction temperature. Running the reaction at a lower temperature for a longer duration may improve the yield. | |
| Impure Starting Materials: The presence of impurities can interfere with the reaction. | Ensure all starting materials, including 5-bromo-1H-1,2,4-triazole and the methylating agent, are of high purity. | |
| Formation of Isomeric Mixtures (e.g., 1-methyl vs. 2-methyl or 4-methyl isomers) | Lack of Regioselectivity: The reaction conditions, particularly temperature, may not favor the formation of the desired N-1 isomer. Alkylation of 1,2,4-triazoles can occur at different nitrogen atoms. | Lowering the temperature can enhance regioselectivity. For similar reactions involving bromo-triazoles, temperatures between -10°C and 0°C have been shown to improve the selective formation of a single isomer.[1] |
| Microwave Irradiation: Alternatively, microwave-assisted synthesis at a controlled temperature (e.g., 80°C) has been reported to promote regioselective alkylation of 1,2,4-triazoles in some cases. | ||
| Formation of 1,3,4-Oxadiazole Side Product | Competing Cyclization Pathway: This is a common side reaction in triazole synthesis, which can be influenced by temperature. | Lowering the reaction temperature can help favor the triazole formation pathway over the competing oxadiazole cyclization. |
| Thermal Rearrangement of the Product | High Reaction Temperature: Elevated temperatures can sometimes cause the triazole ring to undergo thermal rearrangement, leading to a mixture of isomers. | If thermal rearrangement is suspected, it is advisable to conduct the reaction at the lowest effective temperature for a longer period. |
| Complex Reaction Mixture with Unidentified Byproducts | Side Reactions: Uncontrolled temperature can lead to various side reactions. | Optimize the reaction temperature by performing small-scale experiments at different temperatures to identify the optimal range that minimizes byproduct formation. Utilize GC-MS analysis to identify the byproducts and understand the side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the selective synthesis of this compound?
A1: The optimal temperature can vary depending on the specific methylating agent, solvent, and base used. However, to favor the regioselective formation of the 1-methyl isomer, it is generally recommended to start with lower temperatures. Based on studies of similar bromo-triazole alkylations, a temperature range of -10°C to room temperature is a good starting point for optimization.[1] For certain protocols, particularly those employing microwave irradiation, temperatures around 80°C have been used to achieve regioselectivity.
Q2: How does temperature affect the regioselectivity of the methylation of 5-bromo-1H-1,2,4-triazole?
A2: Temperature plays a crucial role in controlling which nitrogen atom on the triazole ring is methylated. Generally, lower temperatures can enhance the kinetic control of the reaction, favoring the formation of one isomer over others. In contrast, higher temperatures can lead to a thermodynamic distribution of products, resulting in a mixture of isomers. For some related triazole alkylations, cooling the reaction to -10°C has proven effective in achieving high regioselectivity.[1]
Q3: What are the common byproducts to expect, and how can their formation be minimized by controlling the temperature?
A3: Common byproducts include other methyl isomers (e.g., 5-Bromo-2-methyl-1H-1,2,4-triazole and 5-Bromo-4-methyl-1H-1,2,4-triazole) and potentially 1,3,4-oxadiazole derivatives. The formation of isomeric byproducts can often be minimized by lowering the reaction temperature to improve regioselectivity. Formation of oxadiazole side products is also generally suppressed at lower temperatures.
Q4: Can microwave synthesis be used, and what are the recommended temperature settings?
A4: Yes, microwave-assisted synthesis can be an effective method for the alkylation of 1,2,4-triazoles, often leading to shorter reaction times and improved yields. For regioselective alkylation of 1,2,4-triazoles using microwave conditions, a temperature of around 80°C has been reported to be effective. It is crucial to carefully control the temperature in a microwave reactor to avoid decomposition.
Q5: How can I monitor the progress and selectivity of the reaction at different temperatures?
A5: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). TLC can give a quick qualitative assessment of the consumption of starting material and the formation of products. GC-MS is a more powerful technique that can be used to quantify the ratio of different isomers and byproducts in the reaction mixture, providing valuable data for optimizing the reaction temperature.
Experimental Protocols
General Protocol for Temperature-Controlled Methylation of 5-bromo-1H-1,2,4-triazole
This protocol is a generalized procedure based on common practices for the alkylation of triazoles. Optimization will be required for specific experimental setups.
Materials:
-
5-bromo-1H-1,2,4-triazole
-
Methylating agent (e.g., methyl iodide, dimethyl sulfate)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., DMF, acetonitrile, THF)
-
Cooling bath (e.g., ice-salt, dry ice-acetone)
-
TLC plates and developing solvent
-
GC-MS for analysis
Procedure:
-
Dissolve 5-bromo-1H-1,2,4-triazole in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to the desired starting temperature (e.g., 0°C or -10°C) using a cooling bath.
-
Add the base portion-wise while maintaining the temperature.
-
Slowly add the methylating agent dropwise to the cooled suspension.
-
Allow the reaction to stir at the set temperature for a specified time (e.g., 2-24 hours), monitoring its progress by TLC.
-
Upon completion, quench the reaction by adding a suitable reagent (e.g., water or a saturated ammonium chloride solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Analyze the product and any isolated byproducts by ¹H NMR, ¹³C NMR, and MS to confirm the structure and assess the regioselectivity.
To optimize for selectivity, run the reaction at various temperatures (e.g., -10°C, 0°C, room temperature, 40°C, 60°C) and analyze the product mixture by GC-MS to determine the ratio of isomers.
Data Presentation
The following table summarizes hypothetical quantitative data based on typical outcomes when optimizing for reaction temperature in a regioselective synthesis. Actual results will vary.
| Reaction Temperature (°C) | Reaction Time (h) | Yield of 1-methyl isomer (%) | Yield of other isomers (%) | Byproduct Formation (%) |
| -10 | 24 | 85 | 5 | <2 |
| 0 | 18 | 75 | 15 | <5 |
| 25 (Room Temp) | 12 | 60 | 30 | ~10 |
| 50 | 6 | 45 | 40 | >15 |
| 80 (Microwave) | 0.5 | 80 | 10 | ~10 |
Visualizations
Experimental Workflow for Temperature Optimization
Caption: Workflow for optimizing reaction temperature.
Logical Relationship: Temperature vs. Selectivity
Caption: Impact of temperature on reaction selectivity.
References
Validation & Comparative
comparing the reactivity of 5-Bromo-1-methyl-1H-1,2,4-triazole with other bromo-heterocycles
A Comparative Guide to the Reactivity of 5-Bromo-1-methyl-1H-1,2,4-triazole and Other Bromo-heterocycles
For researchers, scientists, and drug development professionals, understanding the reactivity of halogenated heterocyclic compounds is paramount for the efficient synthesis of novel chemical entities. This guide provides a comparative analysis of the reactivity of this compound with other common bromo-heterocycles, such as bromopyridines and bromoimidazoles, in widely used cross-coupling and nucleophilic substitution reactions. The information presented is supported by experimental data from peer-reviewed literature to facilitate informed decisions in synthetic planning.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds. The reactivity of bromo-heterocycles in these reactions is significantly influenced by the nature of the heterocyclic ring, the position of the bromine atom, and the reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide. Generally, electron-deficient heterocycles exhibit higher reactivity in the oxidative addition step of the catalytic cycle.
Comparative Data for Suzuki-Miyaura Coupling
| Bromo-heterocycle | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromo-1H-1,2,4-triazole derivative | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 80 | 2 | 95 |
| 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 2-Bromo-1H-imidazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 120 | 24 | 78 |
| 4(5)-Bromo-1H-imidazole | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 88 |
Note: Data for this compound was not explicitly found; data for a 3-bromo-1,2,4-triazole derivative is used as a proxy. The reactivity of 5-bromo-1,2,4-triazoles is expected to be comparable or slightly higher due to the electronic nature of the triazole ring.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki coupling, the efficiency of this reaction is dependent on the electronic properties of the bromo-heterocycle.
Comparative Data for Sonogashira Coupling
| Bromo-heterocycle | Coupling Partner | Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromo-1,2,4-triazole derivative | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 6 | 88 |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 3 | 91 |
| 3-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 100 | 3 | 96 |
| 2-Bromo-1-methylimidazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | MeCN | 80 | 12 | 75 |
Note: Specific data for this compound was not available; a 3-bromo-1,2,4-triazole derivative is presented as a comparable substrate.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The success of this reaction is highly dependent on the choice of ligand and base, in addition to the nature of the heterocyclic substrate.
Comparative Data for Buchwald-Hartwig Amination
| Bromo-heterocycle | Amine Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromo-1,2,3-triazole derivative | Aniline | (THP-Dipp)Pd(cinn)Cl | NaOtBu | Dioxane | 120 | 24 | 97 |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 18 | 92 |
| 3-Bromopyridine | Aniline | Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene | 110 | 24 | 85 |
| 2-Bromo-1H-imidazole | Aniline | tBuBrettPhos Pd G3 | LHMDS | Dioxane | 80 | 12 | 89 |
| 4(5)-Bromo-1H-imidazole | Aniline | tBuBrettPhos Pd G3 | LHMDS | Dioxane | 80 | 12 | 91 |
Note: While data for this compound is not explicitly available, the high yield obtained with a 5-bromo-1,2,3-triazole derivative suggests that 1,2,4-triazoles are also reactive substrates in C-N bond formation.[1]
Reactivity in Nucleophilic Aromatic Substitution (SNA r)
Nucleophilic aromatic substitution is a key reaction for the functionalization of electron-deficient heterocycles. The rate of SNAr reactions is highly dependent on the electronic nature of the ring and the position of the leaving group.
Comparative Data for Nucleophilic Aromatic Substitution
| Bromo-heterocycle | Nucleophile | Conditions | Product | Yield (%) |
| 5-Bromo-1,2,3-triazine | Phenol | Cs₂CO₃, THF, 40 °C, 2 h | 5-Phenoxy-1,2,3-triazine | 93 |
| 2-Bromopyridine | NaOMe | MeOH, reflux, 18 h | 2-Methoxypyridine | 85 |
| 4-Bromopyridine | NaOMe | MeOH, reflux, 4 h | 4-Methoxypyridine | 92 |
| 2-Bromo-1H-imidazole | NaOMe | MeOH, reflux, 24 h | 2-Methoxy-1H-imidazole | Moderate |
Note: The high reactivity of 5-bromo-1,2,3-triazine suggests that this compound would also be a good substrate for SNAr reactions, given the electron-withdrawing nature of the triazole ring.[2]
Experimental Protocols
The following are generalized experimental protocols for the cross-coupling reactions discussed. Optimization of these conditions may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the bromo-heterocycle (1.0 equiv) and the boronic acid (1.2 equiv) in a degassed solvent mixture (e.g., Dioxane/H₂O), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and a base (e.g., K₂CO₃, 2.0 equiv) are added. The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[3]
General Procedure for Sonogashira Coupling
A mixture of the bromo-heterocycle (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv), and a copper(I) co-catalyst (e.g., CuI, 0.05 equiv) is placed in a flask under an inert atmosphere. A degassed solvent (e.g., DMF or THF) and a base (e.g., Et₃N, 2.0 equiv) are added, followed by the terminal alkyne (1.2 equiv). The reaction is stirred at the appropriate temperature until completion. The reaction mixture is then worked up by diluting with an organic solvent and washing with aqueous solutions. The organic layer is dried, concentrated, and the residue is purified by chromatography.[4]
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a flask is charged with the bromo-heterocycle (1.0 equiv), the amine (1.2 equiv), the palladium catalyst/precatalyst (e.g., a G3 precatalyst, 0.02 equiv), the ligand (e.g., Xantphos, 0.04 equiv), and a base (e.g., NaOtBu, 1.4 equiv). A degassed anhydrous solvent (e.g., toluene or dioxane) is added, and the mixture is heated. Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed, dried, and concentrated. The product is purified by column chromatography.[5]
Visualizing Reaction Workflows and Reactivity Trends
To aid in understanding the experimental processes and the relative reactivity of the discussed heterocycles, the following diagrams are provided.
References
Validating the Structure of 5-Bromo-1-methyl-1H-1,2,4-triazole: A Crystallographic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural validation of 5-Bromo-1-methyl-1H-1,2,4-triazole through X-ray crystallography. While a dedicated crystallographic study for this compound is not publicly available, this document presents data from structurally analogous compounds to offer insights into its expected solid-state conformation. The information herein serves as a valuable reference for researchers engaged in the synthesis, characterization, and application of novel triazole-based compounds in medicinal chemistry and materials science.
Comparative Crystallographic Data
To provide a framework for the structural validation of this compound, the following table summarizes key crystallographic parameters from closely related bromo-triazole derivatives whose structures have been determined by single-crystal X-ray diffraction. These compounds serve as reliable benchmarks for predicting the molecular geometry and packing of the target molecule.
| Parameter | 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone[1] | 3-Bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one[2] |
| Molecular Formula | C₁₀H₅Br₂F₂N₃O | C₅H₉BrN₄O |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | C2/m |
| Unit Cell Dimensions | a = 9.273(2) Åb = 9.375(2) Åc = 14.982(3) Åβ = 104.916(3)° | a = 12.086(2) Åb = 6.789(1) Åc = 10.352(2) Åβ = 99.87(2)° |
| Volume (ų) | 1258.5(5) | 828.73(9) |
| Z | 4 | 4 |
| Calculated Density (Mg/m³) | 2.525 | 1.772 |
| Key Bond Lengths (Å) | C-Br (triazole): Not specifiedC-Br (acetyl): Not specified | C-Br: 1.875(3) |
| Key Bond Angles (°) debilitating | Not specified | C-N-N: 105.7(2) - 112.1(3) |
| Dihedral Angle (°) | Benzene-triazole: 84.86(2) | Not applicable |
| Intermolecular Interactions | C-H···O hydrogen bonds | C-Br···O interactions |
Standard Experimental Protocol for X-ray Crystallography
The determination of a crystal structure for a small molecule like this compound would typically follow the experimental procedure outlined below. This protocol is a generalized workflow based on standard crystallographic practices.[3]
1. Crystal Growth:
-
Single crystals of the compound are grown using a suitable solvent or a mixture of solvents.
-
Common techniques include slow evaporation, vapor diffusion, and cooling of a saturated solution.
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and an area detector.[3]
-
A series of diffraction images are collected as the crystal is rotated.
3. Data Processing:
-
The collected diffraction images are integrated to determine the intensities of the reflections.
-
The data is corrected for various factors, including absorption, Lorentz, and polarization effects.
4. Structure Solution and Refinement:
-
The crystal system and space group are determined from the diffraction pattern.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined against the experimental data using full-matrix least-squares on F².
-
All non-hydrogen atoms are typically refined anisotropically.
-
Hydrogen atoms are often placed in calculated positions and refined using a riding model.
5. Validation and Analysis:
-
The final refined structure is validated using crystallographic software to check for consistency and errors.
-
The molecular geometry, including bond lengths, bond angles, and torsion angles, is analyzed.
-
Intermolecular interactions, such as hydrogen bonds and halogen bonds, are identified and characterized.
-
The final crystallographic data is typically deposited in a public database such as the Cambridge Structural Database (CSD).[4]
Workflow for X-ray Crystallography
The following diagram illustrates the general workflow for determining a crystal structure via X-ray crystallography.
References
- 1. 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
Comparative Antifungal Activity of 5-Bromo-1-methyl-1H-1,2,4-triazole Derivatives: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Among the heterocyclic compounds, 1,2,4-triazole derivatives have been a significant area of research due to their broad-spectrum and potent antifungal activities. This guide provides a comparative analysis of the antifungal activity of a series of hypothetical 5-Bromo-1-methyl-1H-1,2,4-triazole derivatives, supported by established experimental protocols and an overview of their mechanism of action. The data presented is a synthesized representation based on published literature on structurally similar compounds to guide further research and development in this area.
Data Presentation: Comparative Antifungal Activity
The antifungal efficacy of a series of this compound derivatives was evaluated against common fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, was determined. The results are summarized in the table below.
| Compound ID | R-Group | MIC (µg/mL) vs. Candida albicans | MIC (µg/mL) vs. Aspergillus niger | MIC (µg/mL) vs. Cryptococcus neoformans |
| BMT-1 | -H | 16 | 32 | 8 |
| BMT-2 | -Cl | 8 | 16 | 4 |
| BMT-3 | -F | 4 | 8 | 2 |
| BMT-4 | -CH3 | 16 | 32 | 16 |
| BMT-5 | -OCH3 | 32 | 64 | 32 |
| Fluconazole | Standard | 1 | 64 | 4 |
| Ketoconazole | Standard | 0.5 | 16 | 2 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to guide research. Actual MIC values would need to be determined through experimentation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative study.
Antifungal Susceptibility Testing: Broth Microdilution Method (for Yeasts)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast antifungal susceptibility testing.[1]
-
Preparation of Fungal Inoculum:
-
Yeast strains (Candida albicans, Cryptococcus neoformans) are subcultured on Sabouraud Dextrose Agar (SDA) and incubated at 35°C for 24-48 hours.
-
A suspension of the yeast is prepared in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
The inoculum is further diluted in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Preparation of Antifungal Agents:
-
The synthesized this compound derivatives and standard antifungal agents (Fluconazole, Ketoconazole) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Serial two-fold dilutions of each compound are prepared in RPMI-1640 medium in 96-well microtiter plates.
-
-
Incubation:
-
Each well is inoculated with the prepared fungal suspension.
-
The microtiter plates are incubated at 35°C for 24-48 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of visible growth (typically ≥50% inhibition) compared to the growth in the control well (containing no antifungal agent).
-
Antifungal Susceptibility Testing: Mycelium Growth Rate Method (for Molds)
This protocol is commonly used for determining the antifungal activity against filamentous fungi like Aspergillus niger.
-
Preparation of Fungal Culture:
-
Aspergillus niger is cultured on Potato Dextrose Agar (PDA) plates at 28°C for 5-7 days until sporulation.
-
-
Preparation of Antifungal-Containing Media:
-
The synthesized compounds and standard antifungals are dissolved in DMSO and then incorporated into molten PDA at various concentrations.
-
The PDA containing the test compound is poured into sterile Petri dishes.
-
-
Inoculation and Incubation:
-
A small, standardized plug of the fungal mycelium is taken from the edge of an actively growing culture and placed in the center of the agar plates containing the test compounds.
-
The plates are incubated at 28°C for 72-96 hours.
-
-
Determination of EC50:
-
The diameter of the fungal colony is measured in two perpendicular directions.
-
The percentage of growth inhibition is calculated relative to a control plate containing only DMSO.
-
The EC50 value (the concentration that inhibits fungal growth by 50%) is then determined.
-
Mandatory Visualizations
Signaling Pathway of Triazole Antifungals
References
A Comparative Guide to the Reactivity of 5-Bromo-1-methyl-1H-1,2,4-triazole vs. 5-Chloro-1-methyl-1H-1,2,4-triazole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a critical step in the development of novel molecules with tailored properties. The 1-methyl-1H-1,2,4-triazole core is a privileged scaffold, and its halogenated derivatives serve as versatile building blocks for introducing molecular diversity via cross-coupling reactions. This guide provides an objective comparison of the performance of 5-Bromo-1-methyl-1H-1,2,4-triazole and 5-Chloro-1-methyl-1H-1,2,4-triazole in palladium-catalyzed cross-coupling reactions, supported by established chemical principles and analogous experimental data.
The fundamental difference in reactivity between these two compounds lies in the carbon-halogen bond strength and the ability of the halogen to act as a leaving group during the oxidative addition step in the catalytic cycle of cross-coupling reactions. The generally accepted order of reactivity for halogens in these reactions is I > Br > Cl > F.[1][2][3] This trend dictates that the C-Br bond is more readily cleaved by a palladium catalyst than the C-Cl bond, leading to significant differences in reaction kinetics and optimal reaction conditions.
Performance Comparison in Key Cross-Coupling Reactions
While direct, side-by-side quantitative comparisons for this compound and 5-Chloro-1-methyl-1H-1,2,4-triazole are not extensively documented in publicly available literature, we can infer their relative performance based on data from analogous halo-heterocyclic systems and the fundamental principles of organic chemistry. The following tables summarize the expected performance and typical reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. Due to the higher reactivity of the C-Br bond, this compound is expected to undergo Suzuki-Miyaura coupling under milder conditions and with higher efficiency compared to its chloro- counterpart.
| Feature | This compound | 5-Chloro-1-methyl-1H-1,2,4-triazole |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(OAc)₂ with bulky phosphine ligands (e.g., SPhos, XPhos) or NHC-Pd complexes (e.g., PEPPSI)[4] |
| Catalyst Loading | Lower (e.g., 1-5 mol%) | Higher (e.g., 2-10 mol%) |
| Reaction Temperature | Milder (e.g., 80-100 °C) | Harsher (e.g., 100-120 °C) |
| Reaction Time | Shorter | Longer |
| Base | Weaker bases may be sufficient (e.g., K₂CO₃, Na₂CO₃) | Stronger bases often required (e.g., K₃PO₄, Cs₂CO₃)[5] |
| Substrate Scope | Broader, including less reactive boronic acids | May be more limited, requiring more activated boronic acids |
| Expected Yield | Generally higher under optimized conditions | Generally lower, may require more extensive optimization |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-Br bond allows for the amination of this compound under more facile conditions. The amination of the chloro-derivative often necessitates the use of more specialized and electron-rich ligands to facilitate the challenging oxidative addition step.[3][6]
| Feature | This compound | 5-Chloro-1-methyl-1H-1,2,4-triazole |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst | Pd₂(dba)₃ with ligands like BINAP or Xantphos | Pd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich ligands (e.g., RuPhos, BrettPhos)[6] |
| Catalyst Loading | Lower | Higher |
| Reaction Temperature | Milder | Harsher |
| Reaction Time | Shorter | Longer |
| Base | Strong non-nucleophilic bases (e.g., NaOtBu, LiHMDS) | Strong non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) |
| Amine Scope | Broad, including primary and secondary amines | May be more challenging with less nucleophilic amines |
| Expected Yield | Generally high | Moderate to high, highly dependent on ligand choice |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The higher reactivity of the C-Br bond in this compound makes it the preferred substrate for this transformation under standard conditions.
| Feature | This compound | 5-Chloro-1-methyl-1H-1,2,4-triazole |
| Relative Reactivity | Higher | Significantly Lower |
| Typical Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ with CuI co-catalyst | More specialized catalyst systems may be required; often challenging |
| Catalyst Loading | Standard (e.g., 1-5 mol% Pd, 2-10 mol% CuI) | Higher catalyst loading and specialized ligands may be needed |
| Reaction Temperature | Mild to moderate (e.g., RT to 80 °C) | Elevated temperatures likely required |
| Reaction Time | Typically shorter | Significantly longer |
| Base | Amine base (e.g., Et₃N, DIPEA) | Stronger bases may be necessary |
| Alkyne Scope | Broad range of terminal alkynes | May be limited to more reactive alkynes |
| Expected Yield | Good to excellent | Low to moderate, often with competing side reactions |
Experimental Protocols
The following are generalized experimental protocols that can serve as a starting point for the cross-coupling reactions of 5-halo-1-methyl-1H-1,2,4-triazoles. Optimization of the catalyst, ligand, base, solvent, and temperature will be necessary to achieve optimal results for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the 5-halo-1-methyl-1H-1,2,4-triazole (1.0 mmol), the desired boronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄ for the bromo-derivative, or a Pd(OAc)₂/ligand system for the chloro-derivative, 2-5 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol).
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water or toluene/water, typically in a 4:1 to 10:1 ratio).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the ligand (4-10 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Reagent Addition: Add the 5-halo-1-methyl-1H-1,2,4-triazole (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the mixture to the appropriate temperature (typically 80-110 °C) with stirring until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Visualizing the Workflow and Catalytic Cycle
To further clarify the processes involved, the following diagrams illustrate a generalized experimental workflow for comparing the reactivity of the two triazole derivatives and the fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A generalized experimental workflow for comparing the cross-coupling reactivity of 5-bromo- and 5-chloro-1-methyl-1H-1,2,4-triazole.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
However, the chloro-derivative can be a valuable alternative when selective functionalization is required in a molecule containing multiple halogen atoms, or for economic considerations, as chloro-aromatics are often less expensive than their bromo-counterparts. The successful coupling of 5-Chloro-1-methyl-1H-1,2,4-triazole is highly dependent on the use of modern, highly active catalyst systems. The choice between these two building blocks will ultimately depend on the specific synthetic strategy, the desired reactivity, and the economic constraints of the project.
References
assessing the herbicidal efficacy of 5-Bromo-1-methyl-1H-1,2,4-triazole against standard herbicides
Initial investigations into the herbicidal properties of 5-Bromo-1-methyl-1H-1,2,4-triazole reveal a notable absence of publicly available data on its efficacy, particularly in comparison to established standard herbicides. While the broader class of 1,2,4-triazole derivatives has been a subject of interest in agrochemical research for their potential as active ingredients in herbicides, specific experimental data for the 5-bromo-1-methyl variant remains elusive.
This guide aims to provide a framework for the comparative assessment of novel herbicides like this compound. However, without specific experimental results for this compound, the following sections will outline the necessary experimental protocols and data presentation formats that would be required for a comprehensive evaluation against industry-standard herbicides.
Standard Herbicides for Comparison
A thorough evaluation of a novel herbicide necessitates comparison against a panel of well-established commercial products. These standards should ideally represent different modes of action and chemical classes to provide a broad benchmark for performance. Commonly used standard herbicides in research and development include:
-
Glyphosate: A broad-spectrum, non-selective systemic herbicide that inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, crucial for amino acid synthesis in plants.
-
2,4-D (2,4-Dichlorophenoxyacetic acid): A selective, systemic herbicide that mimics the plant growth hormone auxin, causing uncontrolled growth and eventual death of broadleaf weeds.
-
Dicamba: Another selective, systemic herbicide that functions as a synthetic auxin, primarily used for the control of broadleaf weeds.
-
Atrazine: A selective herbicide that controls broadleaf and grassy weeds by inhibiting photosynthesis.
-
Clomazone: A selective herbicide that inhibits the biosynthesis of carotenoids and chlorophyll, leading to bleaching of the target weeds.
Data Presentation: Comparative Efficacy Tables
To facilitate a clear and objective comparison, all quantitative data from herbicidal efficacy studies should be summarized in structured tables. The following tables are presented as templates for how such data for this compound, once available, should be organized and compared against standard herbicides.
Table 1: Post-Emergence Herbicidal Activity - Percent Weed Control (%)
| Weed Species | This compound | Glyphosate | 2,4-D | Dicamba |
| Amaranthus retroflexus (Redroot Pigweed) | Data not available | |||
| Chenopodium album (Common Lambsquarters) | Data not available | |||
| Setaria viridis (Green Foxtail) | Data not available | |||
| Abutilon theophrasti (Velvetleaf) | Data not available |
Data would be presented as mean percent control ± standard error.
Table 2: Pre-Emergence Herbicidal Activity - Inhibition of Seedling Growth (IC50, µg/mL)
| Weed Species | This compound | Atrazine | Clomazone |
| Amaranthus retroflexus (Redroot Pigweed) | Data not available | ||
| Chenopodium album (Common Lambsquarters) | Data not available | ||
| Setaria viridis (Green Foxtail) | Data not available | ||
| Abutilon theophrasti (Velvetleaf) | Data not available |
IC50 values represent the concentration required to inhibit 50% of seedling growth.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of scientific findings. The following outlines a standard experimental protocol for assessing herbicidal efficacy.
1. Plant Material and Growth Conditions:
-
Target weed species (e.g., Amaranthus retroflexus, Chenopodium album, Setaria viridis, Abutilon theophrasti) are to be grown from seed in a greenhouse or controlled environment chamber.
-
Plants should be grown in a standardized soil mix in individual pots.
-
Greenhouse conditions should be maintained at a specified temperature (e.g., 25/20°C day/night), light intensity, and photoperiod (e.g., 16-hour light/8-hour dark).
2. Herbicide Application:
-
Post-Emergence: Herbicides are to be applied to plants at a specific growth stage (e.g., 2-4 true leaves). Application should be made using a calibrated laboratory sprayer to ensure uniform coverage at specified application rates (e.g., g/ha or kg/ha ).
-
Pre-Emergence: Herbicides are to be applied to the soil surface immediately after sowing of the weed seeds. Application rates should be clearly defined.
3. Efficacy Assessment:
-
Post-Emergence: Visual assessment of percent weed control is to be conducted at specified intervals after treatment (e.g., 7, 14, and 21 days). A rating scale of 0% (no effect) to 100% (complete plant death) should be used. Plant biomass (fresh or dry weight) can also be measured as a quantitative endpoint.
-
Pre-Emergence: The number of emerged seedlings and their growth (e.g., shoot height, root length, biomass) are to be measured at a specified time after sowing. IC50 values for growth inhibition should be calculated.
4. Statistical Analysis:
-
All experiments should be conducted using a completely randomized design with multiple replications (typically 3-4).
-
Data should be subjected to analysis of variance (ANOVA), and means should be separated using an appropriate statistical test (e.g., Tukey's HSD) at a significance level of p < 0.05.
Visualization of Experimental Workflow
A clear visual representation of the experimental process is essential for understanding the methodology.
Caption: Experimental workflow for assessing herbicidal efficacy.
Signaling Pathways
The mode of action of 1,2,4-triazole herbicides can vary depending on their specific substitutions. Without experimental data, the precise signaling pathway inhibited by this compound is unknown. However, a common target for this class of compounds is the inhibition of specific enzymes involved in vital metabolic pathways. For instance, if it were to act as an inhibitor of an enzyme 'X' in a hypothetical pathway, the logical relationship could be visualized as follows.
Caption: Hypothetical inhibition of a metabolic pathway.
While the potential of this compound as a herbicide is suggested by its chemical class, a comprehensive assessment of its efficacy is not possible without dedicated experimental studies. The protocols and frameworks provided herein offer a roadmap for the necessary research to elucidate its performance relative to standard herbicides. Future research generating quantitative data on weed control, dose-response relationships, and mode of action will be crucial in determining the viability of this compound as a novel agrochemical.
structure-activity relationship (SAR) studies of 5-Bromo-1-methyl-1H-1,2,4-triazole analogs
A comprehensive analysis of the structure-activity relationship (SAR) for 5-Bromo-1-methyl-1H-1,2,4-triazole analogs is limited in publicly available research. However, by examining the broader class of 1,2,4-triazole derivatives, valuable insights into their therapeutic potential and the impact of structural modifications on biological activity can be gleaned. This guide provides a comparative overview of various 1,2,4-triazole analogs, supported by experimental data from existing literature, to serve as a valuable resource for researchers, scientists, and drug development professionals.
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including antifungal, anticancer, antiviral, and antibacterial properties. The electronic properties, hydrogen bonding capability, and rigid structure of the triazole ring enable it to interact with a wide range of biological targets.
Comparative Biological Activity of 1,2,4-Triazole Analogs
The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of substituents on the triazole ring and its appended functionalities. Below is a summary of quantitative data for various 1,2,4-triazole analogs, illustrating the impact of different structural modifications on their biological efficacy.
Table 1: In Vitro Anticancer Activity of 1,5-Disubstituted 1,2,4-Triazole Analogs as Combretastatin Analogues
| Compound ID | R (Substitution on 5-phenyl ring) | Cell Line | IC₅₀ (µM) |
|---|---|---|---|
| 4h | 4-OCH₃ | HeLa | 0.08 |
| Jurkat | 0.04 | ||
| 4i | 3-OCH₃ | HeLa | >10 |
| Jurkat | >10 | ||
| 4j | 2-OCH₃ | HeLa | >10 |
| Jurkat | >10 | ||
| 4l | 4-OC₂H₅ | HeLa | 0.02 |
| Jurkat | 0.01 | ||
| 4m | 3-OC₂H₅ | HeLa | 2.5 |
| Jurkat | 1.8 | ||
| 4n | 2-OC₂H₅ | HeLa | 5.2 |
| Jurkat | 4.1 | ||
| CA-4 (Reference) | - | HeLa | 0.003 |
| | | Jurkat | 0.002 |
Data sourced from studies on 1,5-diaryl-1,2,4-triazoles designed as combretastatin analogues.
Table 2: In Vitro Antifungal Activity of 1,2,4-Triazole Oxime Ether Analogs
| Compound ID | R (Substitution on phenoxy ring) | S. sclerotiorum EC₅₀ (mg/L) | P. infestans EC₅₀ (mg/L) | R. solani EC₅₀ (mg/L) | B. cinerea EC₅₀ (mg/L) |
|---|---|---|---|---|---|
| 5a2 | 2-Cl | 2.89 | 1.23 | 0.98 | 15.67 |
| 5a3 | 3-Cl | 4.56 | 3.45 | 2.87 | 22.45 |
| 5a4 | 4-Br, 2-Cl | 1.59 | 0.46 | 0.27 | 11.39 |
| 5a17 | 3-CF₃ | 3.21 | 2.89 | 1.98 | 7.48 |
| Difenoconazole (Reference) | - | 0.15 | 0.23 | 0.31 | 8.86 |
Data sourced from studies on 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine moieties.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the evaluation of 1,2,4-triazole analogs.
Antiproliferative Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, Jurkat) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)
-
Culture Media Preparation: Potato dextrose agar (PDA) medium is prepared and autoclaved.
-
Compound Incorporation: The test compounds, dissolved in a suitable solvent like DMSO, are added to the molten PDA at various final concentrations. The final concentration of DMSO is kept below a level that does not affect fungal growth (e.g., <1% v/v).
-
Inoculation: A mycelial disc (e.g., 5 mm in diameter) from the edge of an actively growing fungal colony is placed at the center of each compound-containing PDA plate.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) for a period that allows for significant growth in the control plates (without any compound).
-
Growth Measurement: The diameter of the fungal colony is measured in two perpendicular directions.
-
Inhibition Calculation: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.
-
EC₅₀ Determination: The effective concentration for 50% inhibition (EC₅₀) is determined by probit analysis of the inhibition percentages versus the compound concentrations.
Visualizing Structure-Activity Relationships and Biological Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological and chemical relationships.
Spectroscopic Analysis and Data Interpretation: A Comparative Guide to 5-Bromo-1-methyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the spectroscopic characteristics of 5-Bromo-1-methyl-1H-1,2,4-triazole and its non-brominated analog, 1-methyl-1H-1,2,4-triazole, supported by experimental data and detailed methodologies.
This guide provides a comprehensive overview of the spectroscopic analysis of the heterocyclic compound this compound. Due to the limited availability of direct experimental spectra for this specific brominated compound, this report presents a comparative analysis with the well-characterized, structurally similar compound, 1-methyl-1H-1,2,4-triazole. The provided data for the latter serves as a reference to predict and interpret the expected spectroscopic features of its brominated counterpart.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and the reference compound 1-methyl-1H-1,2,4-triazole.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Expected Chemical Shift (δ, ppm) for this compound |
| 1-methyl-1H-1,2,4-triazole | 7.94 | s | 1H | H-3 | ~8.0-8.2 |
| 8.05 | s | 1H | H-5 | N/A (Brominated position) | |
| 3.85 | s | 3H | N-CH₃ | ~3.9-4.1 |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment | Expected Chemical Shift (δ, ppm) for this compound |
| 1-methyl-1H-1,2,4-triazole | 142.8 | C-3 | ~143-145 |
| 151.7 | C-5 | ~140-145 (C-Br) | |
| 34.2 | N-CH₃ | ~35-37 |
Table 3: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| This compound | C₃H₄BrN₃ | 161.99 | Expected [M]⁺ at 161/163 (due to Br isotopes), loss of Br, loss of N₂, loss of HCN |
| 1-methyl-1H-1,2,4-triazole | C₃H₅N₃ | 83.09 | 83 ([M]⁺), 55, 42 |
Table 4: FT-IR Data (Characteristic Peaks, cm⁻¹)
| Compound | C-H stretch (aromatic) | C=N stretch | N-N stretch | C-Br stretch |
| This compound (Expected) | ~3100-3000 | ~1600-1500 | ~1400-1300 | ~600-500 |
| 1-methyl-1H-1,2,4-triazole | ~3110, 3010 | ~1510 | ~1380 | N/A |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
-
¹H NMR Acquisition: The spectrum is acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans are typically co-added.
-
¹³C NMR Acquisition: The spectrum is acquired with a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Proton decoupling is applied during acquisition. Typically, 1024 scans are co-added to achieve a good signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: The FT-IR spectrum is recorded using an FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is presented as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS).
-
Instrumentation: An electron ionization (EI) mass spectrometer is used.
-
Ionization: In the EI source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
-
Detection: The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum (relative intensity versus m/z).
Visualization of Analytical Workflow and Data Interpretation
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical process of interpreting the data to confirm the structure of this compound.
Caption: General Workflow for Spectroscopic Analysis.
Caption: Structural Confirmation Logic Diagram.
A Comparative Guide to the Synthesis of 5-Bromo-1-methyl-1H-1,2,4-triazole for Research and Development
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is paramount. This guide provides a detailed comparison of two primary synthetic routes to 5-Bromo-1-methyl-1H-1,2,4-triazole, a valuable building block in medicinal chemistry. The analysis focuses on cost-effectiveness, experimental protocols, and yields to inform strategic decisions in the laboratory and beyond.
Executive Summary
Route 1: Direct Bromination of 1-methyl-1H-1,2,4-triazole
This two-step approach begins with the synthesis of the intermediate, 1-methyl-1H-1,2,4-triazole, followed by its direct bromination.
Step 1: Synthesis of 1-methyl-1H-1,2,4-triazole
A practical and scalable method for the N-methylation of 1H-1,2,4-triazole involves its conversion to the sodium salt followed by reaction with an alkylating agent. A reported procedure using sodium methoxide and iodomethane in methanol affords the desired 1-methyl-1H-1,2,4-triazole in a 63% yield after purification by distillation.[1][2][3]
Step 2: Direct Bromination
While a specific protocol for the direct bromination of 1-methyl-1H-1,2,4-triazole is not explicitly detailed in the surveyed literature, a general and widely used method for the bromination of N-aryl-1H-1,2,4-triazoles employs N-Bromosuccinimide (NBS) as the brominating agent with a radical initiator such as benzoyl peroxide in a non-polar solvent like carbon tetrachloride.[4] The reaction is typically carried out at reflux. The yield for the analogous bromination of 1-aryl-1H-[1][3][5]triazoles has been reported in the range of 52-68%.[4] For the purpose of this comparative analysis, a hypothetical yield of 60% will be used for this step.
Route 2: Sandmeyer Reaction of 5-amino-1-methyl-1H-1,2,4-triazole
This route involves the synthesis of an amino-substituted triazole intermediate, which is then converted to the final bromo-compound via a Sandmeyer reaction.
Step 1: Synthesis of 5-amino-1-methyl-1H-1,2,4-triazole
The synthesis of 5-amino-1-methyl-1H-[1][3][5]triazole-3-carboxylic acid has been reported with a 79% yield starting from 1-methyl-1-oxaloaminoguanidine and potassium hydroxide.[5] While this provides the core structure, the exact starting material for the Sandmeyer reaction, 5-amino-1-methyl-1H-1,2,4-triazole, would require decarboxylation. A more direct synthesis of 5-substituted 3-amino-1,2,4-triazoles from aminoguanidine bicarbonate and carboxylic acids under microwave irradiation has also been described, with yields varying based on the substituent.[6] For this analysis, we will assume the availability of 5-amino-1-methyl-1H-1,2,4-triazole.
Step 2: Sandmeyer Reaction
The Sandmeyer reaction is a classic method for converting an aromatic or heteroaromatic amino group into a halide. The process involves the diazotization of the amino group with sodium nitrite in an acidic medium, followed by the introduction of a copper(I) or copper(II) halide. A plausible protocol for the bromination of 5-amino-1-methyl-1H-1,2,4-triazole would involve its dissolution in an aqueous hydrobromic acid solution, followed by the slow addition of an aqueous solution of sodium nitrite at low temperatures (0-5 °C) to form the diazonium salt. This is then followed by the addition of a solution of copper(II) bromide. The yield for this type of transformation on heterocyclic amines can vary significantly but for this comparison, a hypothetical yield of 70% will be assumed based on similar reported reactions.
Cost-Effectiveness Comparison
To provide a quantitative comparison, the following tables summarize the estimated costs of reagents for the synthesis of 1 gram of this compound via each route. Prices for reagents are based on commercially available data from various suppliers and may vary.
Table 1: Cost Analysis for Route 1 - Direct Bromination
| Reagent | Molecular Weight ( g/mol ) | Molar Equiv. | Moles Req. | Grams Req. | Price per Gram ($) | Cost ($) |
| Step 1: 1-methyl-1H-1,2,4-triazole | ||||||
| 1,2,4-Triazole | 69.07 | 1.0 | 0.0196 | 1.35 | 0.40 | 0.54 |
| Sodium Methoxide | 54.02 | 1.1 | 0.0216 | 1.17 | 0.50 | 0.59 |
| Iodomethane | 141.94 | 1.1 | 0.0216 | 3.06 | 1.00 | 3.06 |
| Step 2: this compound | ||||||
| 1-methyl-1H-1,2,4-triazole | 83.09 | 1.0 | 0.0103 | 0.85 | - | (from Step 1) |
| N-Bromosuccinimide | 177.98 | 1.2 | 0.0124 | 2.21 | 0.44 | 0.97 |
| Benzoyl Peroxide | 242.23 | 0.1 | 0.0010 | 0.24 | 0.20 | 0.05 |
| Total Estimated Cost for Route 1 | 5.21 |
Assumptions: Yield for Step 1 is 63%. Yield for Step 2 is a hypothetical 60%.
Table 2: Cost Analysis for Route 2 - Sandmeyer Reaction
| Reagent | Molecular Weight ( g/mol ) | Molar Equiv. | Moles Req. | Grams Req. | Price per Gram ($) | Cost ($) |
| Step 1: 5-amino-1-methyl-1H-1,2,4-triazole | ||||||
| 5-amino-1-methyl-1H-1,2,4-triazole | 98.11 | 1.0 | 0.0089 | 0.87 | 230.00 | 200.10 |
| Step 2: this compound | ||||||
| 5-amino-1-methyl-1H-1,2,4-triazole | 98.11 | 1.0 | 0.0089 | 0.87 | - | (from Step 1) |
| Sodium Nitrite | 69.00 | 1.2 | 0.0107 | 0.74 | 0.43 | 0.32 |
| Copper(II) Bromide | 223.35 | 1.1 | 0.0098 | 2.19 | 1.11 | 2.43 |
| Hydrobromic Acid (48%) | 80.91 | excess | - | - | - | (negligible) |
| Total Estimated Cost for Route 2 | 202.85 |
Experimental Protocols
Route 1: Direct Bromination
Step 1: Synthesis of 1-methyl-1H-1,2,4-triazole
-
To a solution of sodium methoxide (1.1 eq) in methanol, add 1H-1,2,4-triazole (1.0 eq) and stir until dissolved.
-
Cool the mixture in an ice bath and add iodomethane (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Remove the solvent under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., dichloromethane) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by distillation to obtain 1-methyl-1H-1,2,4-triazole.
Step 2: Direct Bromination of 1-methyl-1H-1,2,4-triazole
-
To a solution of 1-methyl-1H-1,2,4-triazole (1.0 eq) in carbon tetrachloride, add N-Bromosuccinimide (1.2 eq) and a catalytic amount of benzoyl peroxide (0.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Route 2: Sandmeyer Reaction
Step 1: Synthesis of 5-amino-1-methyl-1H-1,2,4-triazole
-
(Protocol based on the synthesis of the carboxylic acid analogue) A solution of 1-methyl-1-oxaloaminoguanidine and potassium hydroxide in water is heated at reflux.[5] (Further steps for decarboxylation would be required).
Step 2: Sandmeyer Bromination of 5-amino-1-methyl-1H-1,2,4-triazole
-
Dissolve 5-amino-1-methyl-1H-1,2,4-triazole (1.0 eq) in an aqueous solution of hydrobromic acid (e.g., 48%) and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.2 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, dissolve copper(II) bromide (1.1 eq) in water.
-
Slowly add the diazonium salt solution to the copper(II) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Pathways
Caption: Synthetic pathways to this compound.
Conclusion and Recommendations
It is strongly recommended that researchers perform small-scale pilot experiments to determine the actual yields for both the direct bromination of 1-methyl-1H-1,2,4-triazole and the Sandmeyer reaction of 5-amino-1-methyl-1H-1,2,4-triazole. This empirical data will allow for a more accurate and reliable cost-effectiveness analysis.
Furthermore, the scalability of each route should be considered. The direct bromination route involves fewer steps and may be more amenable to large-scale production. The Sandmeyer reaction, while potentially offering good yields, involves the handling of diazonium salts, which can be unstable and require careful temperature control, posing potential challenges for scaling up.
Ultimately, the choice of synthetic route will depend on a combination of factors including the actual experimental yields, the cost and availability of starting materials, the available laboratory equipment, and the desired scale of production.
References
- 1. CuBr2 - 溴化铜(II),99% [sigmaaldrich.com]
- 2. Copper(II) Bromide, 100 g | Flinn Scientific [flinnsci.com]
- 3. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 4. Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 99%, for peptide synthesis, <I>ReagentPlus</I><SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to In Vitro and In Vivo Studies of 1,2,4-Triazole Derivatives as Anticancer Agents
The development of novel anticancer agents is a primary focus in medicinal chemistry, with heterocyclic compounds containing the 1,2,4-triazole nucleus emerging as a particularly promising class. These compounds exhibit a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties. Their therapeutic potential stems from their stable metabolic profile and their ability to act as pharmacophores, interacting with various biological targets through hydrogen bonding. This guide provides a comparative analysis of the in vitro and in vivo anticancer activities of novel 1,2,4-triazole derivatives, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals.
Data Presentation: In Vitro vs. In Vivo Efficacy
The following tables summarize the quantitative data from preclinical studies on two novel 1,2,4-triazole derivatives, designated as MPA and OBC, which have been evaluated for their antitumor activity.[1]
Table 1: In Vitro Cytotoxicity of 1,2,4-Triazole Derivatives
| Compound | Cell Line | Assay | IC50 Value (µM) |
| MPA | MDA MB – 468 (Breast Cancer) | Sulforhodamine B (SRB) | 1281 |
| OBC | MDA MB – 468 (Breast Cancer) | Sulforhodamine B (SRB) | >2000 |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Table 2: In Vivo Antitumor Activity of 1,2,4-Triazole Derivatives in Animal Models
| Compound | Animal Model | Tumor Type | Parameter | Result |
| MPA | Swiss Albino Mice | Dalton Lymphoma Ascites (DLA) | Tumor Volume Reduction | Significant |
| MPA | Swiss Albino Mice | Dalton Lymphoma Ascites (DLA) | Tumor Weight Reduction | Significant |
| MPA | Swiss Albino Mice | Erhlich Ascite Carcinoma (EAC) | Increase in Mean Survival Time | Significant |
| OBC | Swiss Albino Mice | Dalton Lymphoma Ascites (DLA) | Tumor Volume Reduction | Significant |
| OBC | Swiss Albino Mice | Dalton Lymphoma Ascites (DLA) | Tumor Weight Reduction | Significant |
| OBC | Swiss Albino Mice | Erhlich Ascite Carcinoma (EAC) | Increase in Mean Survival Time | Significant |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are the protocols for the key experiments cited in the comparison of MPA and OBC.
In Vitro Study: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric test used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Cancer cells (MDA MB – 468) are seeded in 96-well plates at a specific density and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (MPA and OBC) and incubated for a further 48 hours.
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubated for 1 hour at 4°C.
-
Staining: The plates are washed with distilled water and stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Solubilization: The unbound dye is removed by washing with 1% acetic acid, and the protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader. The percentage of cell growth inhibition is calculated, and the IC50 value is determined.
In Vivo Study: Dalton Lymphoma Ascites (DLA) and Erhlich Ascite Carcinoma (EAC) Models
These models are used to evaluate the antitumor efficacy of compounds in a living organism.
-
Animal Acclimatization: Swiss albino mice are acclimatized to laboratory conditions for a week before the experiment.
-
Tumor Induction: DLA or EAC cells are injected intraperitoneally into the mice.
-
Compound Administration: The test compounds (MPA and OBC) are administered orally or intraperitoneally at a specific dose (e.g., 300 mg/kg) for a set number of days, starting 24 hours after tumor inoculation. A control group receives the vehicle, and a standard group receives a known anticancer drug.[1]
-
Parameter Evaluation (EAC Model):
-
Body Weight: The change in body weight is monitored throughout the study.
-
Mean Survival Time: The lifespan of the mice in each group is recorded, and the percentage increase in lifespan is calculated.
-
Hematological Parameters: At the end of the study, blood is collected to analyze parameters like red blood cell count, white blood cell count, and hemoglobin levels.
-
-
Parameter Evaluation (DLA Model):
-
Tumor Volume: The ascitic fluid volume is measured at the end of the study.
-
Tumor Weight: The weight of the ascitic fluid is measured.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for evaluating the anticancer potential of 1,2,4-triazole derivatives and a simplified representation of a potential signaling pathway they might influence.
Caption: Experimental workflow for the evaluation of 1,2,4-triazole derivatives.
Caption: Potential inhibitory action on the PI3K/Akt/mTOR signaling pathway.
References
benchmarking the performance of 5-Bromo-1-methyl-1H-1,2,4-triazole-based compounds against commercial drugs
For Immediate Release
In the relentless pursuit of more effective antifungal agents, researchers are continuously exploring novel chemical scaffolds. Among these, 1,2,4-triazole derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the in vitro antifungal performance of a series of novel bromo-substituted 1,2,4-triazole-based compounds against commercially available antifungal drugs, supported by experimental data and detailed methodologies. This information is targeted towards researchers, scientists, and professionals involved in drug development.
Performance Benchmark: Bromo-Substituted 1,2,4-Triazoles vs. Commercial Antifungals
A study focused on a series of newly synthesized 1,2,4-triazole derivatives, specifically those with a 4-(4-bromophenyl) substitution, has demonstrated their potential as effective antifungal agents. The antifungal activity of these compounds was evaluated and compared against the well-established commercial drug Ketoconazole. The minimum inhibitory concentration (MIC) is a key indicator of an antifungal agent's potency, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism.
The data presented in the table below summarizes the MIC values of several novel bromo-substituted 1,2,4-triazole derivatives against a panel of clinically relevant fungal strains.
| Compound ID | Fungal Strain | Novel Triazole Derivative MIC (µg/mL) | Ketoconazole MIC (µg/mL) |
| 5 | Microsporum gypseum NCPF-580 | 4 | 8 |
| Microsporum canis | 8 | 8 | |
| Trichophyton mentagrophytes | 8 | 8 | |
| Trichophyton rubrum | 8 | 8 | |
| Candida albicans ATCC 10231 | 8 | 8 | |
| 6 | Microsporum gypseum NCPF-580 | 4 | 8 |
| Microsporum canis | 8 | 8 | |
| Trichophyton mentagrophytes | 8 | 8 | |
| Trichophyton rubrum | 8 | 8 | |
| Candida albicans ATCC 10231 | 8 | 8 | |
| 7 | Microsporum gypseum NCPF-580 | 4 | 8 |
| Microsporum canis | 8 | 8 | |
| Trichophyton mentagrophytes | 8 | 8 | |
| Trichophyton rubrum | 8 | 8 | |
| Candida albicans ATCC 10231 | 8 | 8 | |
| 8 | Microsporum gypseum NCPF-580 | 4 | 8 |
| Microsporum canis | 8 | 8 | |
| Trichophyton mentagrophytes | 8 | 8 | |
| Trichophyton rubrum | 8 | 8 | |
| Candida albicans ATCC 10231 | 8 | 8 | |
| 9 | Microsporum gypseum NCPF-580 | 4 | 8 |
| Microsporum canis | 8 | 8 | |
| Trichophyton mentagrophytes | 8 | 8 | |
| Trichophyton rubrum | 8 | 8 | |
| Candida albicans ATCC 10231 | 8 | 8 | |
| 10 | Microsporum gypseum NCPF-580 | 4 | 8 |
| Microsporum canis | 8 | 8 | |
| Trichophyton mentagrophytes | 8 | 8 | |
| Trichophyton rubrum | 8 | 8 | |
| Candida albicans ATCC 10231 | 8 | 8 | |
| 11 | Microsporum gypseum NCPF-580 | 4 | 8 |
| Microsporum canis | 8 | 8 | |
| Trichophyton mentagrophytes | 8 | 8 | |
| Trichophyton rubrum | 8 | 8 | |
| Candida albicans ATCC 10231 | 8 | 8 | |
| 12 | Microsporum gypseum NCPF-580 | 4 | 8 |
| Microsporum canis | 8 | 8 | |
| Trichophyton mentagrophytes | 8 | 8 | |
| Trichophyton rubrum | 8 | 8 | |
| Candida albicans ATCC 10231 | 8 | 8 |
Data sourced from a study on novel 1,2,4-triazole derivatives. The tested compounds showed varying degrees of activity against the selected fungal strains, with MIC values ranging from 4 to 8 µg/mL.[1]
Experimental Protocols
The in vitro antifungal activity of the novel triazole compounds was determined using the microdilution method, a standardized procedure for antifungal susceptibility testing.
1. Preparation of Fungal Inoculum:
-
Fungal cultures were grown on an appropriate medium, such as Sabouraud Dextrose Agar, at a suitable temperature until sporulation.
-
The fungal spores were then harvested and suspended in sterile saline.
-
The suspension was adjusted to a specific turbidity, corresponding to a known concentration of fungal cells (colony-forming units per milliliter or CFU/mL).
2. Microdilution Assay:
-
The assay was performed in 96-well microtiter plates.
-
A serial two-fold dilution of each test compound and the reference drug (Ketoconazole) was prepared in a suitable broth medium, such as RPMI-1640.
-
Each well was inoculated with the prepared fungal suspension.
-
The plates were incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).
3. Determination of Minimum Inhibitory Concentration (MIC):
-
Following incubation, the plates were visually inspected or read with a spectrophotometer to determine the lowest concentration of the compound that caused a significant inhibition of fungal growth compared to the drug-free control well. This concentration was recorded as the MIC.
Mechanism of Action: Targeting Ergosterol Biosynthesis
Triazole antifungal agents, including the bromo-substituted derivatives discussed, exert their effect by disrupting the fungal cell membrane. They specifically inhibit the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, triazoles compromise the integrity and function of the fungal cell membrane, ultimately leading to fungal cell death.
Caption: Inhibition of Lanosterol 14α-demethylase (CYP51) by triazole antifungals in the ergosterol biosynthesis pathway.
Experimental Workflow for Antifungal Susceptibility Testing
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
References
Safety Operating Guide
Proper Disposal of 5-Bromo-1-methyl-1H-1,2,4-triazole: A Guide for Laboratory Professionals
The safe and compliant disposal of 5-Bromo-1-methyl-1H-1,2,4-triazole is paramount for maintaining a secure laboratory environment and ensuring regulatory adherence. As a brominated heterocyclic compound, this chemical is classified as a halogenated organic waste and necessitates specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is harmful if swallowed and causes serious eye irritation. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Required Personal Protective Equipment:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat is required.
Waste Classification and Segregation
Proper waste segregation is the most critical step in the disposal process. This compound must be classified and segregated as halogenated organic waste .[1][2] Failure to properly segregate this waste can lead to hazardous chemical reactions and significantly increase disposal costs.[3]
Key Segregation Principles:
-
Do not mix with non-halogenated organic waste.[1]
-
Do not mix with aqueous or inorganic waste such as acids and bases.[1]
-
Keep separate from incompatible materials, including strong oxidizing agents and strong acids.
-
Avoid contamination with heavy metals, cyanides, or other acutely toxic "P-listed" wastes.[3]
Step-by-Step Disposal Protocol
The standard and required method for the disposal of this compound is through a licensed hazardous waste disposal facility, which will typically use incineration.[1] On-site chemical treatment is not recommended without specific, validated protocols and institutional approval.
1. Container Selection:
-
Use a designated and compatible waste container for halogenated organic compounds. These are often color-coded (e.g., green) and should be clearly labeled.[1]
-
The container must be in good condition, made of a material compatible with the chemical (e.g., polyethylene), and have a secure, tight-fitting lid.[4][5]
2. Labeling:
-
As soon as the first quantity of waste is added, affix a "Hazardous Waste" tag to the container.[3]
-
The label must clearly identify the contents, including "this compound" and any other chemicals mixed in the waste stream. Record the approximate percentage or volume of each component.[1]
3. Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]
-
The SAA should be in a secondary containment tray to prevent the spread of material in case of a leak.
-
Keep the container securely closed at all times, except when adding waste.[3][5]
4. Requesting Disposal:
-
Once the container is nearly full (approximately 75-90% capacity) or if waste has been accumulated for an extended period (check institutional guidelines), arrange for a waste pickup.
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste contractor to schedule the collection.
Summary of Disposal Procedures
| Parameter | Guideline | Rationale |
| Waste Category | Halogenated Organic Waste | Contains bromine, a halogen.[1][3] |
| Primary Disposal Method | Incineration at a regulated hazardous waste facility. | Ensures complete destruction of the hazardous compound.[1] |
| Recommended Container | Designated, labeled container for halogenated waste (e.g., polyethylene carboy). | Prevents leaks and reactions with container material.[1][5] |
| Segregation | Separate from non-halogenated, aqueous, and reactive wastes. | Avoids dangerous chemical reactions and simplifies disposal.[1][3] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | Prevents potentially violent reactions. |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat. | Protects personnel from exposure during handling. |
Disposal Workflow
References
Personal protective equipment for handling 5-Bromo-1-methyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Bromo-1-methyl-1H-1,2,4-triazole. Adherence to these guidelines is critical for ensuring personal safety and maintaining a compliant laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as acutely toxic if swallowed and requires careful handling to avoid exposure.[1] The following Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Category | Required Equipment | Specifications |
| Eye Protection | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes.[2] For larger quantities or when there is a significant splash potential, a face shield should be worn in addition to safety goggles.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[2] Always inspect gloves for integrity before use and wash hands thoroughly after handling. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against skin contact. |
| Respiratory Protection | Particulate Respirator | Use a NIOSH-approved particulate respirator if there is a risk of inhaling dust, especially when handling the solid form.[2] |
Step-by-Step Handling Protocol
Follow these procedural steps to ensure the safe handling of this compound:
-
Preparation :
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before commencing work.
-
-
Handling the Compound :
-
In Case of a Spill :
-
Immediately alert personnel in the vicinity.
-
For small spills, carefully sweep the solid material into a sealed container for disposal, avoiding dust generation.[2]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
First Aid Measures
In the event of exposure, take the following immediate actions:
| Exposure Route | First Aid Procedure |
| Ingestion | Rinse mouth with water. Give one or two glasses of water to drink. Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[2][5] Seek medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area with plenty of water.[2] Wash with soap and water.[6] |
| Inhalation | Move the individual to fresh air and have them rest.[2] If breathing is difficult, provide respiratory support and seek medical attention. |
Disposal Plan
As a brominated organic compound, this compound must be disposed of as halogenated organic waste.
-
Waste Segregation :
-
Collect all waste containing this compound in a designated, clearly labeled, and sealed container for halogenated waste.
-
Do not mix with non-halogenated, aqueous, or reactive wastes.
-
-
Container Management :
-
Ensure the waste container is properly labeled with "Hazardous Waste" and a full list of its contents.
-
Keep the container closed and store it in a designated satellite accumulation area.
-
-
Final Disposal :
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor.
-
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
